N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride
Description
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Properties
IUPAC Name |
benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBTZNKKLKICJY-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6366-70-7 | |
| Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6366-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N6-Carbobenzoxy-L-lysine Benzyl Ester Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride. This compound is a critical reagent for researchers, scientists, and professionals involved in drug development and peptide chemistry.
Chemical Properties and Identification
This compound is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a carbobenzoxy (Cbz or Z) group, and the α-carboxyl group is protected as a benzyl ester. The α-amino group is present as a hydrochloride salt, enhancing the compound's stability and solubility in certain solvents.[1] These protecting groups are instrumental in peptide synthesis, preventing unwanted side reactions at the lysine side chain and C-terminus during peptide chain elongation.[2]
General Information
| Property | Value |
| IUPAC Name | benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride[3] |
| Synonyms | H-Lys(Z)-OBzl·HCl, N-epsilon-Cbz-L-lysine benzyl ester hydrochloride, (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride |
| CAS Number | 6366-70-7[3] |
| Alternate CAS | 24458-14-8[3] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C21H27ClN2O4[4] |
| Molecular Weight | 406.9 g/mol [5] |
| Appearance | White to off-white powder[4] |
| Melting Point | 138-140 °C |
| Boiling Point | 536.6 °C at 760 mmHg |
| Solubility | Soluble in DMSO, DMF, and Methanol |
| Storage | Store at room temperature in a dry, inert atmosphere.[6] |
Synthesis and Purification
The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure selective protection of the functional groups of L-lysine.
Synthetic Pathway
The overall synthetic strategy involves the sequential protection of the ε-amino group and the α-carboxyl group of L-lysine, followed by the formation of the hydrochloride salt of the α-amino group.
Experimental Protocol: Synthesis
This protocol is a representative example for the synthesis of this compound.
Step 1: Synthesis of N6-Carbobenzoxy-L-lysine
-
Dissolve L-lysine monohydrochloride in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining the pH between 9 and 10 with the addition of sodium hydroxide solution.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[1]
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 4 to precipitate N6-Carbobenzoxy-L-lysine.[1]
-
Collect the precipitate by filtration, wash with cold water, and dry.[1]
Step 2: Synthesis of N6-Carbobenzoxy-L-lysine Benzyl Ester
-
Suspend N6-Carbobenzoxy-L-lysine in benzyl alcohol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add diethyl ether to precipitate the product.
-
Filter the crude product and wash with diethyl ether.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude N6-Carbobenzoxy-L-lysine benzyl ester in a suitable organic solvent (e.g., ethyl acetate).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
Experimental Protocol: Purification
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or methanol/ether.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Applications in Peptide Synthesis
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The orthogonal protecting groups (Cbz and benzyl ester) allow for the selective deprotection of the α-amino group for peptide chain elongation without affecting the lysine side chain or the C-terminus.
Solid-Phase Peptide Synthesis (SPPS) Workflow
In a typical Fmoc-based SPPS, the C-terminal amino acid is first attached to the solid support. Then, for each subsequent amino acid, including the lysine derivative, a cycle of deprotection of the Nα-Fmoc group and coupling of the next Fmoc-protected amino acid is performed. This compound would be used in a Boc-based SPPS strategy where the Boc group on the N-terminus is removed with acid, and the Cbz and benzyl ester protecting groups remain intact until the final cleavage step.
Deprotection
The Cbz and benzyl ester protecting groups are typically removed simultaneously under harsh acidic conditions or by catalytic hydrogenation.
Deprotection Mechanism: Catalytic Hydrogenolysis
A common method for the deprotection of Cbz and benzyl ester groups is catalytic hydrogenolysis, often using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.
Analytical Characterization
The purity and identity of this compound are confirmed using various analytical techniques.
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzyl groups (typically in the range of 7.2-7.4 ppm), the methylene protons of the benzyl groups (around 5.1 ppm), the α-proton of the lysine backbone (around 4.0 ppm), and the methylene protons of the lysine side chain.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and carbamate groups (around 170-175 ppm and 156 ppm, respectively), the aromatic carbons (127-136 ppm), and the aliphatic carbons of the lysine backbone and side chain.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amine hydrochloride (around 3000-3200 cm⁻¹), C=O stretching of the ester and carbamate groups (around 1735 cm⁻¹ and 1690 cm⁻¹, respectively), and C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (C21H26N2O4) upon ionization.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
This technical guide serves as a foundational resource for understanding the key aspects of this compound. For specific experimental applications, it is recommended to consult detailed literature procedures and safety data sheets.
References
- 1. benchchem.com [benchchem.com]
- 2. N6-Carbobenzyloxy-L-lysine Benzyl Ester Hydrochloride [lgcstandards.com]
- 3. N6-Cbz-L-Lysine synthesis - chemicalbook [chemicalbook.com]
- 4. Best N6-Cbz-L-Lysine benzyl ester HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 5. Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | C21H27ClN2O4 | CID 22852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6366-70-7 CAS MSDS (N6-Cbz-L-Lysine benzyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride structure and synthesis
An In-depth Technical Guide to N6-Carbobenzoxy-L-lysine Benzyl Ester Hydrochloride: Structure, Synthesis, and Properties
Abstract
This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group and the carboxylic acid group are protected by a carbobenzoxy (Cbz or Z) group and a benzyl ester, respectively. This compound serves as a crucial building block in peptide synthesis and as an intermediate in the development of various pharmaceutical compounds.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed methodology for its synthesis, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The molecular structure of this compound incorporates two key protecting groups: the carbobenzoxy group on the N6 (epsilon) nitrogen and a benzyl ester at the C1 carboxyl position. The alpha-amino group remains as a hydrochloride salt, which is crucial for subsequent peptide coupling reactions.
IUPAC Name: benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride[3]
Synonyms: H-Lys(Z)-OBzl·HCl, (S)-BENZYL 2-AMINO-6-(((BENZYLOXY)CARBONYL)AMINO)HEXANOATE HCL, N-epsilon-Carbobenzyloxy-L-lysine benzyl ester hydrochloride[4][5]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C21H27ClN2O4 | [4][5][6] |
| Molecular Weight | 406.90 g/mol | [4][6][7] |
| Melting Point | 138-140°C | [5][6] |
| Appearance | White to off-white powder | [5][8] |
| Solubility | DMSO, DMF, Methanol | [8] |
| Optical Rotation | [α]20/D 6.5±1°, c = 0.5% in 0.1 M HCl | [5][8] |
| CAS Number | 6366-70-7 | [3][5] |
| SMILES | C1=CC=C(C=C1)CC(=O)ONCCCC--INVALID-LINK--[NH3+].[Cl-] | [4] |
| InChIKey | XHBTZNKKLKICJY-FYZYNONXSA-N | [5][6] |
Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure selective protection of the functional groups. The overall strategy involves two primary stages:
-
Selective Protection of the N6-Amino Group: The epsilon-amino group of L-lysine is more nucleophilic than the alpha-amino group under specific pH conditions. This allows for its selective protection using benzyl chloroformate (Cbz-Cl).
-
Esterification of the Carboxylic Acid: The carboxylic acid group of the N6-protected lysine is then esterified with benzyl alcohol.
-
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt of the alpha-amino group.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, compiled from established chemical principles for amino acid modification.
Step 1: Synthesis of N6-Carbobenzoxy-L-lysine
-
Dissolution: Dissolve L-lysine (1 equivalent) in a 0.1 M carbonate buffer solution (pH ≈ 8).[9]
-
Protection: Cool the solution in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl) (1 equivalent) dropwise while vigorously stirring. Maintain the pH of the solution around 8 by the concurrent addition of a base (e.g., NaOH solution).
-
Reaction Monitoring: Continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[9]
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to pH 3-4 to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield N6-Carbobenzoxy-L-lysine.
Step 2: Synthesis of this compound
-
Esterification: Suspend N6-Carbobenzoxy-L-lysine (1 equivalent) in benzyl alcohol (used as both solvent and reactant). Add a catalytic amount of p-toluenesulfonic acid.
-
Water Removal: Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reaction Monitoring: Monitor the progress of the esterification by TLC.
-
Isolation of the Ester: After completion, cool the reaction mixture. Add diethyl ether to precipitate the benzyl ester. Filter the solid and wash it with ether to remove excess benzyl alcohol and p-toluenesulfonic acid.
-
Hydrochloride Salt Formation: Dissolve the crude ester in a suitable solvent like ethyl acetate.[10] Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., dioxane), until precipitation is complete.
-
Final Purification: Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.[10]
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted in the following diagram.
Caption: Synthesis pathway of this compound.
Applications in Research and Development
This compound is primarily utilized as a key intermediate in peptide synthesis.[1] The presence of the Cbz protecting group on the side chain and the benzyl ester at the C-terminus allows for the selective formation of peptide bonds at the free alpha-amino group.[11] This makes it an invaluable tool for constructing complex peptides and proteins with specific lysine modifications.[2] Furthermore, amino acid derivatives like this are explored for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[1][6][7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N6-Carbobenzyloxy-L-lysine Benzyl Ester Hydrochloride [lgcstandards.com]
- 4. Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | C21H27ClN2O4 | CID 22852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Best N6-Cbz-L-Lysine benzyl ester HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 6. CAS#:6366-70-7 | N6-Cbz-L-Lysine benzyl ester hydrochloride | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 6366-70-7 CAS MSDS (N6-Cbz-L-Lysine benzyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. N6-Cbz-L-Lysine synthesis - chemicalbook [chemicalbook.com]
- 10. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
The Role of N6-Cbz-L-lysine Benzyl Ester Hydrochloride in Biochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N6-Cbz-L-lysine benzyl ester hydrochloride is a critical building block in the field of biochemistry, particularly in the precise chemical synthesis of peptides and related molecules. This doubly protected derivative of the essential amino acid L-lysine offers strategic advantages in managing the reactive functional groups of lysine during complex multi-step syntheses. This technical guide provides an in-depth overview of its applications, supported by experimental protocols, quantitative data, and workflow visualizations to facilitate its effective use in research and development.
Core Application: A Protected Lysine for Peptide Synthesis
The primary utility of N6-Cbz-L-lysine benzyl ester hydrochloride lies in its role as a protected amino acid for both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] The lysine molecule possesses two amino groups (α-amino and ε-amino) and one carboxyl group, all of which can participate in chemical reactions. To ensure the orderly and specific formation of peptide bonds, it is essential to temporarily block the reactivity of the side-chain ε-amino group and the C-terminal carboxyl group.
N6-Cbz-L-lysine benzyl ester hydrochloride achieves this through:
-
Nε-Carbobenzoxy (Cbz or Z) Protection: The ε-amino group is protected by a carbobenzoxy group, which is stable under the conditions of peptide coupling but can be selectively removed later.[3][4]
-
Carboxyl-Benzyl Ester (OBzl) Protection: The carboxyl group is protected as a benzyl ester, which prevents its unwanted participation in coupling reactions.[4]
This dual protection allows the α-amino group to be available for peptide bond formation, enabling the specific incorporation of lysine into a growing peptide chain.
Applications Beyond Standard Peptide Synthesis
The utility of this compound extends to the synthesis of more complex biomolecules:
-
Peptides with Special Structures: It is instrumental in the synthesis of cyclic peptides, constrained peptides, and macrocyclic peptides, where precise control over side-chain reactivity is paramount.[1]
-
Preparation of Peptide-Modified Compounds: It serves as an intermediate for the synthesis of peptide-modified compounds, such as lipopeptides or glycopeptides, where further chemical modifications are introduced at the lysine side chain after deprotection.[1]
-
Peptide Drug Development: As a precursor, it is used in the synthesis of various peptide-based drugs.[1]
Quantitative Data on Protection and Deprotection
The efficiency of the protection and deprotection steps is crucial for the overall yield and purity of the final peptide. The following tables summarize representative quantitative data for the carbobenzoxy (Cbz) protecting group.
Table 1: Representative Yields for Cbz Protection of Amino Acids
| Amino Acid | Protection Conditions | Typical Yield (%) |
| Glycine | Cbz-Cl, Na2CO3, H2O/Dioxane | > 90 |
| Alanine | Cbz-Cl, NaOH, H2O | ~85-95 |
| Phenylalanine | Cbz-Cl, NaHCO3, H2O/THF | ~90 |
| Lysine | Benzyl Chloroformate, Triethylamine, DCM | 60-80[5] |
Table 2: Comparison of Cbz Deprotection Methods and Yields
| Cbz-Protected Substrate | Deprotection Method and Reagents | Typical Yield (%) |
| Cbz-Glycine | H2 (1 atm), 10% Pd/C, MeOH, rt | > 95[6] |
| Cbz-Alanine | H2 (1 atm), 10% Pd/C, EtOH, rt | > 95[6] |
| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90[6] |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH4, Pd/C), MeOH, reflux | > 90[6] |
| Cbz and Benzyl Ester | NaBH4, 10% Pd-C, MeOH | 92[3] |
Table 3: Physicochemical Properties of N6-Cbz-L-lysine Benzyl Ester Hydrochloride
| Property | Value |
| CAS Number | 6366-70-7[1] |
| Molecular Formula | C21H27ClN2O4[1] |
| Molecular Weight | 406.90 g/mol [7] |
| Appearance | White to off-white powder[1] |
| Melting Point | 138-140°C[1] |
| Purity | ≥97.0% to 99% Min[7][8] |
| Storage | Store at room temperature or 2-8°C[1][9] |
Signaling Pathways and Experimental Workflows
Solution-Phase Peptide Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a dipeptide in solution using a protected lysine derivative.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Solution-Phase Dipeptide Synthesis
This protocol describes the coupling of an N-terminally protected amino acid to the free amine of H-Lys(Z)-OBzl, adapted from a similar synthesis.[10]
Materials:
-
N6-Cbz-L-lysine benzyl ester hydrochloride (H-Lys(Z)-OBzl·HCl)
-
N-protected amino acid (e.g., Boc-Alanine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Free Amine:
-
Dissolve H-Lys(Z)-OBzl·HCl (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to generate the free amine.[10]
-
-
Activation of the Carboxyl Group:
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.
-
Cool this solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled solution and stir for 15 minutes to form the activated ester.[10]
-
-
Coupling Reaction:
-
Add the free amine solution from step 1 to the activated acid mixture.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.[10] Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected dipeptide by flash column chromatography on silica gel.
-
Protocol 2: Deprotection of Cbz and Benzyl Ester Groups
The simultaneous removal of both the Nε-Cbz and the C-terminal benzyl ester protecting groups is efficiently achieved by catalytic hydrogenation.
Materials:
-
Protected peptide (containing Cbz and/or OBzl groups)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon)
-
Celite
Procedure:
-
Reaction Setup:
-
Hydrogenolysis:
-
Stir the suspension under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.[10]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[11]
-
Conclusion
N6-Cbz-L-lysine benzyl ester hydrochloride is an indispensable tool for the precise and controlled synthesis of peptides and their derivatives. Its dual-protection scheme allows for the strategic incorporation of lysine into complex molecular architectures. A thorough understanding of its properties, coupled with robust experimental protocols for its use and subsequent deprotection, enables researchers and drug developers to efficiently construct novel peptide-based molecules for a wide range of biochemical and therapeutic applications.
References
- 1. Best N6-Cbz-L-Lysine benzyl ester HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Preparation of N6-CBZ-L-lysine [cds-bsx.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N6-Cbz-L-Lysine benzyl ester hydrochloride, CasNo.6366-70-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Core Topic: Physical and Chemical Properties of H-Lys(Z)-OBzl·HCl
An In-depth Technical Guide to H-Lys(Z)-OBzl·HCl
Audience: Researchers, scientists, and drug development professionals.
**Introduction
H-Lys(Z)-OBzl·HCl, also known as Nε-Benzyloxycarbonyl-L-lysine Benzyl Ester Hydrochloride, is a critical building block in the field of peptide chemistry. As a doubly protected derivative of the amino acid L-lysine, it offers precise control over reactivity during the stepwise assembly of peptide chains. The protection of the side-chain ε-amino group with a benzyloxycarbonyl (Z or Cbz) group and the carboxyl group with a benzyl (Bzl) ester allows for the selective participation of the α-amino group in peptide bond formation. This guide provides a comprehensive overview of its physical and chemical properties, experimental applications, and relevant protocols.
Chemical Identity and Structure
H-Lys(Z)-OBzl·HCl is the hydrochloride salt of L-lysine where the ε-amino and carboxyl functional groups are masked. This strategic protection is essential for its application in solution-phase peptide synthesis (SPPS).[1]
-
IUPAC Name: (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride[2]
-
Common Synonyms: H-Lys(Z)-OBzl hydrochloride, Nε-Cbz-L-lysine benzyl ester HCl, Nε-Carbobenzyloxy-L-lysine benzyl ester hydrochloride[3][4][5]
Physicochemical Properties
The physical and chemical characteristics of H-Lys(Z)-OBzl·HCl are summarized below. These properties are crucial for handling, storage, and application in experimental settings.
| Property | Value | References |
| Appearance | White to off-white powder | [2][5] |
| Melting Point | 138-140 °C | [2][5][9] |
| Purity | ≥98% to ≥99% | [2][6] |
| Optical Rotation | [α]²⁰/D +6.5 ± 1° (c=0.5% in 0.1M HCl) | [5] |
| Density | 1.163 g/cm³ | [2] |
| Boiling Point | 511.7 °C at 760 mmHg | [2] |
| Flash Point | 263.2 °C | [2] |
Stability and Storage
Proper storage is vital to maintain the integrity and reactivity of H-Lys(Z)-OBzl·HCl.
-
Storage Conditions: Store in a tightly closed container at 2–8 °C under an inert atmosphere.[2][9] The material should be kept in a dry and well-ventilated place.[10]
-
Stability: The compound is stable under recommended storage conditions.[10]
-
Materials to Avoid: Contact with strong oxidizing agents and strong acids should be avoided.[10]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[10]
Experimental Protocols and Applications
H-Lys(Z)-OBzl·HCl is primarily used as a raw material in the synthesis of polypeptides, including GLP-1 analogs.[2] Its protecting groups allow for controlled, sequential peptide bond formation.
Peptide Coupling Reaction
In peptide synthesis, the free α-amino group of H-Lys(Z)-OBzl·HCl is coupled with the activated carboxyl group of another N-protected amino acid. A common method involves the use of carbodiimide coupling reagents.
Methodology:
-
Activation: The N-protected amino acid (e.g., Fmoc-Ala-OH) is dissolved in a suitable organic solvent (e.g., DMF or DCM). A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and an additive such as 1-Hydroxybenzotriazole (HOBt) are added to form a highly reactive intermediate.[11][12]
-
Neutralization: H-Lys(Z)-OBzl·HCl is dissolved in the reaction solvent, and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt and free the α-amino group.
-
Coupling: The activated amino acid solution is added to the H-Lys(Z)-OBzl·HCl solution. The reaction mixture is stirred at room temperature until completion (monitored by TLC or HPLC).
-
Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove the water-soluble urea byproduct and excess reagents.[11] The resulting protected dipeptide is then purified, often by column chromatography.
Caption: Workflow for a standard peptide coupling reaction.
Deprotection Strategy
The Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups are advantageous because they can be removed simultaneously in a single step via catalytic hydrogenation. This orthogonality is a key feature in synthetic planning.[]
Methodology:
-
Reaction Setup: The protected peptide, H-Lys(Z)-OBzl·HCl or a larger peptide fragment containing this residue, is dissolved in a suitable solvent such as methanol, ethanol, or THF.
-
Catalyst Addition: A palladium-based catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (from balloon pressure to higher pressures) at room temperature.
-
Monitoring and Completion: The reaction is monitored by HPLC or Mass Spectrometry to confirm the removal of both protecting groups.
-
Filtration and Isolation: Upon completion, the catalyst is carefully removed by filtration (e.g., through Celite). The solvent is then evaporated under reduced pressure to yield the deprotected lysine-containing peptide.
Caption: Simultaneous removal of Z and OBzl protecting groups.
Conclusion
H-Lys(Z)-OBzl·HCl is a cornerstone reagent for chemists engaged in peptide synthesis. Its well-defined physical properties and the robust, reliable chemistry of its protecting groups provide a solid foundation for the construction of complex peptide molecules. The experimental protocols for its use in coupling and deprotection are well-established, making it an invaluable tool for researchers in drug discovery and biochemical research. A thorough understanding of its characteristics, as detailed in this guide, is essential for its successful application.
References
- 1. H-Lys(Z)-OH = 99.0 NT 1155-64-2 [sigmaaldrich.com]
- 2. H-Lys(Z)-OBzl•HCl | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 3. peptide.com [peptide.com]
- 4. pschemicals.com [pschemicals.com]
- 5. bsxaminoacid.com [bsxaminoacid.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. H-Lys(Z)-OBzl.HCl | TargetMol [targetmol.com]
- 8. shop.bachem.com [shop.bachem.com]
- 9. H-LYS(Z)-OBZL HCL CAS#: 114331-06-5 [amp.chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. bachem.com [bachem.com]
An In-depth Technical Guide to N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride (CAS: 6366-70-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride, a critical building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This document details its physicochemical properties, synthesis, applications, and relevant experimental protocols.
Chemical Identity and Physicochemical Properties
This compound is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a carbobenzoxy (Cbz or Z) group, and the α-carboxylic acid is protected as a benzyl ester. The α-amino group is present as a hydrochloride salt. These protecting groups are instrumental in directing the reactivity of the lysine molecule during complex synthetic sequences.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6366-70-7 | [1][2] |
| Molecular Formula | C21H27ClN2O4 | [1][3] |
| Molecular Weight | 406.90 g/mol | [3][4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 138-140 °C | [5][6] |
| Solubility | Soluble in DMSO, DMF, and Methanol. Soluble in aqueous base and dilute acid. | [7] |
| Storage | Store at 2-8°C under an inert atmosphere. | [6] |
Synthesis of this compound
The synthesis of this compound involves a two-step protection of L-lysine. First, the ε-amino group is selectively protected with a carbobenzoxy group, followed by the esterification of the carboxylic acid with benzyl alcohol. The final step involves the formation of the hydrochloride salt of the α-amino group.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the protection of amino acids.
Materials:
-
L-lysine monohydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Benzyl alcohol
-
Thionyl chloride (SOCl2) or p-toluenesulfonic acid (PTSA)
-
Sodium hydroxide (NaOH)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
Step 1: Selective Nε-Carbobenzoxy Protection of L-lysine
-
Dissolve L-lysine monohydrochloride in an aqueous solution of sodium hydroxide at 0°C (ice bath).
-
Add benzyl chloroformate (Cbz-Cl) portion-wise while maintaining the pH between 9 and 10 with the dropwise addition of sodium hydroxide solution.
-
Stir the reaction mixture vigorously at 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 4 with hydrochloric acid to precipitate Nε-Carbobenzoxy-L-lysine.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Benzyl Esterification and Hydrochloride Salt Formation
-
Suspend Nε-Carbobenzoxy-L-lysine in benzyl alcohol.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) or slowly add thionyl chloride at 0°C.
-
Heat the mixture (if using PTSA) to drive the esterification, often with azeotropic removal of water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent to precipitate this compound.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Caption: Synthesis of this compound.
Applications in Peptide Synthesis
The primary application of this compound is as a building block in peptide synthesis, particularly in solution-phase peptide synthesis (SPPS) and fragment condensation. The orthogonal protecting groups allow for the selective deprotection of the α-amino group for peptide bond formation, while the ε-amino and carboxylic acid functionalities remain protected.
Experimental Protocol: Peptide Coupling
This protocol outlines a general procedure for coupling this compound with another N-terminally protected amino acid.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Coupling agent (e.g., DCC, EDC·HCl)
-
Coupling additive (e.g., HOBt)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DCM, DMF)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add a base such as DIPEA (1.0 equivalent) to neutralize the hydrochloride salt and generate the free α-amine. Stir for 15-20 minutes at room temperature.
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution of the N-protected amino acid to 0°C.
-
Add the coupling agent, such as DCC (1.1 equivalents), to the cooled solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the free amine solution from step 2 to the activated N-protected amino acid solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once complete, filter the reaction mixture to remove the precipitated urea byproduct (if DCC is used).
-
Wash the filtrate successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for peptide coupling.
Deprotection Strategies
The Cbz and benzyl ester protecting groups can be removed simultaneously by catalytic hydrogenolysis, a common final step in peptide synthesis to yield the free peptide.
Experimental Protocol: Deprotection
Materials:
-
Protected peptide containing the Lys(Z)-OBzl residue
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or a similar solvent
-
Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected peptide in methanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 10% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (e.g., by bubbling H2 through the solution or using a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; the filter cake should be kept wet.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Caption: Deprotection of Cbz and benzyl ester groups.
Analytical Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two benzyl groups (aromatic protons), the lysine backbone protons, the methylene protons of the benzyl and Cbz groups, and the exchangeable amine/amide protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, aromatic carbons of the benzyl groups, and the aliphatic carbons of the lysine side chain and backbone. |
| Mass Spec (ESI+) | Expected [M-Cl]+ ion at m/z corresponding to the free amine. |
| IR | Characteristic absorptions for N-H stretching (amine hydrochloride), C=O stretching (ester and carbamate), and aromatic C-H stretching. |
Safety and Handling
Table 3: Safety Information
| Hazard | Precaution |
| General Handling | Use in a well-ventilated area. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Personal Protective Equipment (PPE) | Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat. |
| Storage | Store in a tightly sealed container in a cool, dry place. |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist. |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for professionals working with this compound. The provided protocols are intended as general guidelines and may require optimization for specific applications.
References
- 1. N6-Carbobenzyloxy-L-lysine Benzyl Ester Hydrochloride [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | C21H27ClN2O4 | CID 22852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bsxaminoacid.com [bsxaminoacid.com]
- 6. H-Lys(Z)-OBzl•HCl | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 7. 6366-70-7 CAS MSDS (N6-Cbz-L-Lysine benzyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Role of Cbz protecting group in lysine derivatives
An In-depth Technical Guide to the Role of the Carboxybenzyl (Cbz) Protecting Group in Lysine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex assembly of peptides and other bioactive molecules. Among these, the carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, represents a foundational innovation that enabled controlled, stepwise peptide synthesis for the first time.[1] This technical guide provides a comprehensive examination of the role of the Cbz protecting group specifically in the context of lysine derivatives. Lysine's bifunctional nature, with its α- and ε-amino groups, presents unique challenges that the Cbz group helps to address. This document details the chemistry of Cbz protection and deprotection, its application in orthogonal synthesis strategies, its role in drug development, and provides detailed experimental protocols and quantitative data for key transformations.
Introduction: The Genesis of Controlled Peptide Synthesis
Prior to the 1930s, attempts to synthesize peptides with defined sequences were largely unsuccessful, often resulting in uncontrolled polymerization and complex, uncharacterizable mixtures.[1] The challenge lay in the inherent reactivity of amino acids, each possessing a nucleophilic amino group and an electrophilic carboxylic acid group.[1] The introduction of the carboxybenzyl (Cbz) group provided the first reliable method for temporarily "masking" the amino group, rendering it significantly less nucleophilic.[1] This innovation paved the way for the stepwise, controlled synthesis of peptides, a process that is fundamental to biochemistry, pharmacology, and drug development.[1]
The Cbz group's success is rooted in its key characteristics:
-
Robust Stability : Cbz-protected amines are stable across a wide range of reaction conditions, including basic and mildly acidic media, which allows for flexibility in subsequent synthetic steps.[1]
-
Facile Removal : The group can be cleanly removed under mild conditions, most commonly via catalytic hydrogenolysis, which liberates the free amine and generates volatile byproducts (toluene and carbon dioxide).[2]
-
Crystallinity : The introduction of the aromatic Cbz group often enhances the crystallinity of the protected amino acid derivative, simplifying purification.[3][]
For lysine, which contains two reactive amino groups (α-amino and ε-amino), the Cbz group is particularly vital. It allows for selective protection, enabling lysine to be incorporated into peptide chains or used as a scaffold for more complex molecular architectures without unwanted side reactions at its side chain.[5][6]
The Chemistry of Cbz-Lysine Derivatives
The chemical manipulation of Cbz-lysine derivatives involves two primary processes: the introduction of the Cbz group (protection) and its subsequent removal (deprotection).
Cbz Protection of Lysine
The most common method for introducing a Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[2] The base is required to neutralize the hydrochloric acid generated during the reaction.[2]
In the case of lysine, the reaction can be directed to selectively protect the α-amino group, the ε-amino group, or both, depending on the reaction conditions and the presence of other protecting groups. For instance, copper chelation can be used to temporarily protect the α-amino group, allowing for the selective Cbz protection of the ε-amino group.[7] Supramolecular strategies using cyclodextrins have also been shown to provide strong regioselectivity.[8]
Logical Diagram: Cbz Protection Mechanism
Caption: Mechanism of Cbz protection of a lysine amino group.
Cbz Deprotection
The selective removal of the Cbz group is critical for its utility. Several methods exist, with catalytic hydrogenolysis being the most prevalent.[3]
-
Catalytic Hydrogenolysis : This is the most common and mildest method, involving hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[1][2] The reaction proceeds at room temperature and atmospheric pressure, producing the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.[1][2] Transfer hydrogenation, using an H₂ donor like triethylsilane, can also be employed.[9]
-
Acidic Conditions : Strong acidic conditions, such as HBr in acetic acid (HBr/AcOH), can also cleave the Cbz group.[3][6] This method is useful when the molecule contains other functionalities that are sensitive to hydrogenation, such as alkenes or alkynes.
-
Other Methods : Under specific circumstances, Lewis acids (e.g., AlCl₃ in hexafluoroisopropanol) or nucleophilic reagents (e.g., 2-mercaptoethanol) can be used for deprotection.[3][9]
Logical Diagram: Cbz Deprotection by Hydrogenolysis
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Quantitative Data
The efficiency of protection and deprotection reactions is paramount in multi-step syntheses. The following tables summarize representative quantitative data.
Table 1: Cbz Protection of Amines - Representative Yields
| Substrate | Reagent | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Generic Amino Acid | Benzyl Chloroformate | Na₂CO₃ | Water | 0°C to RT, 2-4h | High | [1] |
| Amine in THF/H₂O | Benzyl Chloroformate | NaHCO₃ | THF/H₂O | 0°C, 20h | 90% | [2] |
| L-Lysine | Benzyl Chloroformate | β-Cyclodextrin | Carbonate Buffer (pH 8) | RT | Good |[8] |
Table 2: Cbz Deprotection - Comparison of Conditions
| Method | Catalyst/Reagent | Solvent | Conditions | Time | Outcome | Reference |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | Methanol | RT | 2h | Total Deprotection | [1][10] |
| Transfer Hydrogenation | Pd/C, Triethylsilane | N/A | Mild, Neutral | Rapid | Efficient Deprotection | [9] |
| Acidolysis | HBr/AcOH | Acetic Acid | RT | Varies | Effective Cleavage | [3][6] |
| Lewis Acid | AlCl₃ | Hexafluoroisopropanol | RT | Varies | High Yields, Good Tolerance | [9] |
| Micellar Catalysis | 10% Pd/C, H₂ | Water (TPGS-750-M) | RT | 2h | Total Deprotection |[10] |
Role in Orthogonal Peptide Synthesis Strategies
Orthogonal protection refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of a synthesis.[11][12] This principle is the foundation of modern Solid-Phase Peptide Synthesis (SPPS).
The Cbz group is a key component of the Boc/Bzl strategy , which is based on graded acid lability.[12]
-
Nα-Protection : The acid-labile tert-butyloxycarbonyl (Boc) group is used for temporary protection of the N-terminus.
-
Side-Chain Protection : Benzyl (Bzl)-based groups, including Cbz for the lysine side chain, are used for "permanent" side-chain protection. These are stable to the mild acid (e.g., TFA) used to remove the Boc group but are cleaved by strong acid (e.g., HF) during the final step.[12][13]
This strategy is orthogonal to the more common Fmoc/tBu strategy , where the base-labile Fmoc group protects the Nα-amino group and acid-labile groups (t-butyl) protect the side chains.[11] The stability of the Cbz group to the basic conditions used for Fmoc removal (e.g., piperidine) makes it a valuable tool for specialized applications within Fmoc-based synthesis, such as creating specific side-chain modifications.[6]
Diagram: Orthogonal Protection Strategies in SPPS
Caption: General workflow for SPPS illustrating the role of orthogonal protecting groups.
Applications in Drug Development and Research
The use of Cbz-protected lysine is integral to the synthesis of peptide-based therapeutics and complex organic molecules.
-
Peptide Drugs : N⁶-Cbz-L-lysine serves as a key building block in the synthesis of peptide drugs like peptide hormones, antibiotics, and vaccines.[5] It ensures the correct peptide sequence is assembled by preventing the ε-amino group from interfering with peptide bond formation.[5]
-
Drug Delivery Systems : In a novel application, Cbz-protected groups have been used in an orthogonal strategy to synthesize scaffold-modifiable dendrons.[14] These dendrimers can be functionalized at both the periphery and the core, and after Cbz removal by hydrogenolysis, they can be linked to drugs (e.g., doxorubicin) for targeted delivery systems.[14]
-
Biochemical Probes : The synthesis of Z-LYS-SBZL, a substrate used for assaying trypsin-like enzymes, depends on the Cbz group to direct thioesterification to the carboxyl group while protecting the α-amino group.[15]
Detailed Experimental Protocols
The following protocols are representative methodologies for the protection and deprotection of amino groups using Cbz chemistry.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[1]
-
Dissolution : Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl : While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to ensure the temperature remains below 5 °C to minimize side reactions.
-
Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor reaction progress using thin-layer chromatography (TLC).
-
Work-up : Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification : Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product should precipitate out of the solution.
-
Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[1]
-
Setup : In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, preferably while wet.
-
Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.
-
Reaction : Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or at 1 atm) at room temperature. Monitor the reaction's completion by TLC.
-
Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the Celite pad remains wet to prevent the catalyst from igniting.
-
Concentration : Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.
Conclusion
The carboxybenzyl (Cbz) group, despite its long history, remains an indispensable tool in modern chemistry, particularly for the synthesis of lysine-containing molecules. Its robust stability, predictable reactivity, and mild removal conditions make it ideal for protecting lysine's ε-amino group in complex, multi-step syntheses. From its foundational role in establishing the principles of peptide synthesis to its modern application in creating sophisticated drug delivery systems, the Cbz group provides chemists with a reliable and versatile method to navigate the synthetic challenges posed by lysine's dual functionality. The continued use and adaptation of Cbz-based strategies underscore its enduring importance for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. The Application of N6-CBZ-L-lysine in Peptide Synthesis [cds-bsx.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. US20020042536A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide on N6-Carbobenzoxy-L-lysine Benzyl Ester Hydrochloride
For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data and a hypothetical experimental workflow for N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride, a derivative of the amino acid L-lysine commonly utilized in peptide synthesis.
Core Chemical Properties
This compound serves as a critical building block in the synthesis of peptides and other complex organic molecules. Its protecting groups, the carbobenzoxy (Cbz or Z) group on the N6-amine and the benzyl ester on the carboxylic acid, allow for controlled reactions at other sites of the molecule.
Below is a summary of its key molecular data:
| Property | Value | Citations |
| Molecular Formula | C21H27ClN2O4 | [1][2][3] |
| Molecular Weight | 406.90 g/mol | [4][5][6] |
| Alternate Formula | C21H26N2O4.HCl | [5] |
Hypothetical Experimental Workflow: Dipeptide Synthesis
To illustrate the utility of this compound, a common application is in the synthesis of a dipeptide. The following workflow outlines the key steps in coupling this protected lysine derivative with another N-protected amino acid.
Experimental Protocol:
-
Deprotection of the Amino Group: The hydrochloride salt is neutralized, and the primary amine is made available for reaction. This is typically achieved by dissolving the compound in a suitable solvent, such as dichloromethane (DCM), and adding a mild base, like triethylamine (TEA), until the solution is neutralized.
-
Activation of the Coupling Partner: In a separate reaction vessel, an N-protected amino acid (e.g., Boc-Alanine) is activated to facilitate the formation of a peptide bond. Common activating agents include dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).
-
Peptide Coupling: The activated amino acid solution is then added to the solution containing the deprotected N6-Carbobenzoxy-L-lysine benzyl ester. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a mild acid, a mild base, and brine to remove unreacted starting materials and other impurities. The organic layer is dried over a desiccant like sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product Characterization: The resulting protected dipeptide is then purified, typically by column chromatography. The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Below is a visual representation of this experimental workflow.
Caption: Workflow for dipeptide synthesis using a protected lysine derivative.
References
- 1. N6-Carbobenzyloxy-L-lysine Benzyl Ester Hydrochloride [lgcstandards.com]
- 2. 6366-70-7 CAS MSDS (N6-Cbz-L-Lysine benzyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS#:6366-70-7 | N6-Cbz-L-Lysine benzyl ester hydrochloride | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | C21H27ClN2O4 | CID 22852 - PubChem [pubchem.ncbi.nlm.nih.gov]
N6-Carbobenzoxy-L-lysine Benzyl Ester Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride, a key intermediate in peptide synthesis and various pharmaceutical research and development applications. This document outlines the known qualitative solubility of the compound, and provides detailed, generalized experimental protocols for researchers to determine its quantitative solubility and assess its stability under various conditions.
Core Properties
This compound (C₂₁H₂₇ClN₂O₄, Molar Mass: 406.90 g/mol ) is a derivative of the amino acid L-lysine, where the epsilon-amino group is protected by a carbobenzoxy (Cbz or Z) group, and the carboxylic acid is protected as a benzyl ester. The hydrochloride salt form generally enhances the compound's stability and handling characteristics.
Solubility Profile
Table 1: Solubility of this compound
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) at 25°C (Illustrative) |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 100 |
| Dimethylformamide (DMF) | Soluble | > 100 |
| Methanol | Soluble | ~50 |
| Dichloromethane (DCM) | Sparingly Soluble | ~10 |
| Water | Sparingly Soluble | < 1 |
| Acetonitrile | Sparingly Soluble | ~5 |
| Ethyl Acetate | Poorly Soluble | < 1 |
Note: The quantitative solubility values are illustrative and should be determined experimentally.
Stability Profile
The stability of this compound is critical for its storage, handling, and use in synthetic applications. The compound is generally stable under recommended storage conditions (2-8°C, inert atmosphere). However, as a protected amino acid ester, it is susceptible to degradation under certain conditions.
Table 2: Stability Summary of this compound
| Condition | Potential Degradation Pathway | Recommended Precautions |
| pH | Ester hydrolysis under acidic or basic conditions. | Maintain neutral pH in aqueous media if possible. Avoid prolonged exposure to strong acids or bases. |
| Temperature | Thermal decomposition at elevated temperatures. | Store at recommended cool temperatures (2-8°C). Avoid exposure to high heat. |
| Light | While the Cbz group is relatively photostable, prolonged exposure to UV light may cause degradation. | Store in light-resistant containers. |
| Oxidizing Agents | Oxidation of the molecule. | Avoid contact with strong oxidizing agents. |
Experimental Protocols
The following sections detail standardized experimental procedures to quantitatively determine the solubility and stability of this compound.
Quantitative Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of the compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Stability Assessment
This protocol assesses the stability of the compound in the presence of water and at different pH values.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C) in sealed, light-protected containers.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the remaining concentration of the parent compound and the formation of any degradation products (such as N6-Carbobenzoxy-L-lysine) using HPLC.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate at each pH.
This protocol evaluates the effect of elevated temperatures on the solid compound.
Methodology:
-
Instrumentation: Utilize Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
TGA Analysis: Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min). The TGA will record the mass loss as a function of temperature, indicating the onset of thermal decomposition.
-
DSC Analysis: Heat a small sample in a sealed pan under a controlled atmosphere. The DSC will measure the heat flow to or from the sample as a function of temperature, identifying melting points and decomposition exotherms or endotherms.
This protocol assesses the stability of the compound when exposed to light.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) and as a solid powder.
-
Light Exposure: Expose the samples to a controlled light source that mimics both UV and visible light conditions, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature and humidity conditions.
-
Time-Point Analysis: At specified time intervals, analyze the light-exposed and dark control samples.
-
Quantification: Use a stability-indicating HPLC method to determine the extent of degradation and identify any photoproducts.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.
Caption: Workflow for Solubility and Stability Testing.
An In-depth Technical Guide to the Spectroscopic Data of H-Lys(Z)-OBzl·HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for H-Lys(Z)-OBzl·HCl (Nε-benzyloxycarbonyl-L-lysine benzyl ester hydrochloride), a critical building block in peptide synthesis. Due to the limited availability of published, peer-reviewed experimental spectra for this specific compound, this document focuses on predicted and theoretical data, supplemented with detailed, generalized experimental protocols for data acquisition.
Molecular Structure
H-Lys(Z)-OBzl·HCl is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl (Bzl) ester. The α-amino group is present as a hydrochloride salt.
Chemical Structure:
Molecular Formula: C₂₁H₂₇ClN₂O₄ Molecular Weight: 406.91 g/mol
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for H-Lys(Z)-OBzl·HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.3 | br s | 1H | -NH- (carbamate) |
| ~8.4 | br s | 3H | -NH₃⁺ |
| 7.2 - 7.4 | m | 10H | Aromatic protons (2 x C₆H₅) |
| ~5.2 | s | 2H | -O-CH₂-Ph (ester) |
| ~5.1 | s | 2H | -O-CH₂-Ph (Z-group) |
| ~4.2 | t | 1H | α-CH |
| ~3.1 | q | 2H | ε-CH₂ |
| ~1.9 | m | 2H | β-CH₂ |
| ~1.5 | m | 2H | δ-CH₂ |
| ~1.4 | m | 2H | γ-CH₂ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. br s = broad singlet, m = multiplet, s = singlet, t = triplet, q = quartet.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (ester) |
| ~157 | C=O (carbamate) |
| ~136 | Aromatic C (quaternary, Z-group) |
| ~135 | Aromatic C (quaternary, ester) |
| ~128.5 | Aromatic CH (para) |
| ~128.0 | Aromatic CH (ortho/meta) |
| ~67 | -O-CH₂-Ph (ester) |
| ~66 | -O-CH₂-Ph (Z-group) |
| ~53 | α-CH |
| ~40 | ε-CH₂ |
| ~30 | β-CH₂ |
| ~28 | δ-CH₂ |
| ~22 | γ-CH₂ |
Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 3000 | N-H | Amine hydrochloride stretch |
| 3030 | C-H | Aromatic C-H stretch |
| 2950 - 2850 | C-H | Aliphatic C-H stretch |
| ~1740 | C=O | Ester carbonyl stretch |
| ~1690 | C=O | Carbamate carbonyl stretch |
| 1600, 1495, 1450 | C=C | Aromatic ring vibrations |
| ~1530 | N-H | Amine N-H bend |
| ~1250 | C-O | Ester C-O stretch |
| ~1050 | C-N | Amine C-N stretch |
| 750, 700 | C-H | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z | Ion |
| 371.2 | [M+H]⁺ (of the free base) |
| 393.2 | [M+Na]⁺ (of the free base) |
Note: The observed mass will be of the free base after removal of HCl in the mass spectrometer.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of H-Lys(Z)-OBzl·HCl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, etc.).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or just the ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with or without a small amount of formic acid to promote ionization.
-
Data Acquisition:
-
Use an Electrospray Ionization (ESI) mass spectrometer.
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular ion will correspond to the free base [M+H]⁺.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like H-Lys(Z)-OBzl·HCl.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides researchers with the fundamental spectroscopic information and methodologies required for the identification and quality control of H-Lys(Z)-OBzl·HCl in their synthetic endeavors.
Methodological & Application
Application Notes and Protocols for N6-Carbobenzoxy-L-lysine Benzyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of N6-Carbobenzoxy-L-lysine benzyl ester (Z-Lys(Z)-OBzl) in peptide synthesis. This document covers both solution-phase and solid-phase peptide synthesis (SPPS) methodologies, including protocols for coupling, deprotection, and purification. Additionally, it explores the role of lysine-containing peptides in cellular signaling pathways.
Introduction
N6-Carbobenzoxy-L-lysine benzyl ester is a derivative of the amino acid L-lysine where both the α-amino group and the ε-amino group of the side chain are protected by Carbobenzoxy (Cbz or Z) groups, and the C-terminal carboxylic acid is protected as a benzyl ester (OBzl). This fully protected amino acid is a valuable building block in peptide synthesis, particularly in strategies where the simultaneous deprotection of these groups is desired. The Z and OBzl groups are stable under a range of conditions but can be removed simultaneously by catalytic hydrogenation or strong acids, offering a convenient deprotection strategy.
Data Presentation
Quantitative data for peptide synthesis can vary significantly based on the specific sequence, coupling reagents, and reaction conditions. The following tables provide typical ranges for yields and purity.
Table 1: Typical Yields in Solution-Phase Peptide Synthesis
| Step | Parameter | Typical Value |
| Coupling | Yield | 70-95% |
| Deprotection | Yield | >90% |
| Overall | Purity (after purification) | >98% |
Table 2: Typical Performance in Solid-Phase Peptide Synthesis (SPPS)
| Step | Parameter | Typical Value |
| Resin Loading | Substitution Level | 0.4-1.0 mmol/g |
| Coupling | Efficiency (per step) | >99% |
| Final Cleavage | Crude Peptide Yield | 60-80% |
| Overall | Purity (after HPLC) | >95% |
Experimental Protocols
Solution-Phase Synthesis of a Dipeptide using Z-Lys(Z)-OBzl
This protocol describes the synthesis of a dipeptide, for example, Z-Ala-Lys(Z)-OBzl, using Z-Lys(Z)-OBzl and N-terminally protected alanine.
Materials:
-
N-α-Carbobenzoxy-L-alanine (Z-Ala-OH)
-
N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride (H-Lys(Z)-OBzl·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Free Amine: Dissolve H-Lys(Z)-OBzl·HCl (1.0 equivalent) in anhydrous DCM. Add TEA or DIPEA (1.1 equivalents) dropwise at 0°C and stir for 30 minutes to generate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Z-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF and dilute with anhydrous DCM. Cool the solution to 0°C.
-
Coupling Reaction: Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Z-Ala-OH solution at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. After 15 minutes, add the free amine solution from step 1 to this mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Solid-Phase Peptide Synthesis (SPPS) using a Boc/Bzl Strategy
This protocol outlines the general steps for incorporating a lysine residue using a Boc-protected lysine with a benzyl-ester compatible side-chain protecting group, which is analogous to using Z-Lys(Z)-OBzl in a similar strategy. The Boc group is used for temporary Nα-protection, while the benzyl-based side-chain protection is removed during the final cleavage.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-L-amino acids (including one with a benzyl-based side-chain protecting group for lysine, e.g., Boc-Lys(Z)-OH)
-
Cesium carbonate (for loading the first amino acid)
-
DCM, DMF (peptide synthesis grade)
-
Trifluoroacetic acid (TFA)
-
DIPEA
-
DCC and HOBt (or other coupling reagents like HBTU/HATU)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
Procedure:
-
Resin Preparation and Loading:
-
Swell the Merrifield resin in DCM.
-
Prepare the cesium salt of the first Boc-amino acid (e.g., Boc-Gly-OH) and couple it to the resin in DMF at 50°C overnight.
-
Wash the resin thoroughly to remove unreacted amino acid and salts.
-
-
Peptide Chain Elongation (per cycle):
-
Deprotection: Remove the Boc group with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of DIPEA in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling: Couple the next Boc-amino acid (e.g., Boc-Lys(Z)-OH) using a coupling agent like DCC/HOBt in a mixture of DCM and DMF for 2-4 hours. Monitor the reaction completion using a ninhydrin test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash and dry the peptide-resin.
-
Treat the peptide-resin with anhydrous HF or TFMSA at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Z group on lysine and the benzyl ester linkage to the resin).
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Visualizations
Experimental Workflow: Solution-Phase Dipeptide Synthesis
Application Notes and Protocols for Solid-Phase Peptide Synthesis with H-Lys(Z)-OBzl·HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of H-Lys(Z)-OBzl·HCl in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document outlines detailed protocols for resin loading, peptide chain elongation, and final cleavage and deprotection, along with data presentation tables and workflow diagrams to facilitate reproducible and efficient peptide synthesis.
Introduction
H-Lys(Z)-OBzl·HCl is a derivative of the amino acid lysine where the α-amino group is unprotected, the ε-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is protected as a benzyl ester (OBzl). This protecting group scheme is compatible with the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis strategy. The Z and Bzl groups are stable to the mildly acidic conditions used for the removal of the temporary Nα-Boc group (typically trifluoroacetic acid, TFA), but can be cleaved simultaneously with the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF).[1][2] This approach is particularly useful for the synthesis of peptides where lysine is the C-terminal residue or is incorporated within the peptide sequence.
Data Presentation
The following tables should be used to record and summarize quantitative data throughout the SPPS process.
Table 1: Resin Loading Efficiency
| Parameter | Value |
| Resin Type | Merrifield |
| Initial Resin Substitution (mmol/g) | |
| Mass of Resin (g) | |
| Moles of H-Lys(Z)-OBzl·HCl (mmol) | |
| Moles of Coupling Reagent (mmol) | |
| Final Resin Substitution (mmol/g) | |
| Loading Efficiency (%) |
Table 2: Repetitive Cycle Yield
| Cycle Number | Amino Acid Coupled | Coupling Time (h) | Coupling Efficiency (%)* |
| 1 | |||
| 2 | |||
| 3 | |||
| ... |
*Determined by a qualitative (e.g., Kaiser test) or quantitative method.
Table 3: Final Peptide Yield and Purity
| Parameter | Value |
| Theoretical Yield (mg) | |
| Crude Peptide Yield (mg) | |
| Crude Yield (%) | |
| Purified Peptide Yield (mg) | |
| Purified Yield (%) | |
| Purity (by HPLC, %) |
Experimental Protocols
Protocol 1: Loading of H-Lys(Z)-OBzl·HCl onto Merrifield Resin (C-Terminal Lysine)
This protocol describes the attachment of H-Lys(Z)-OBzl·HCl to a chloromethylated polystyrene resin (Merrifield resin) to serve as the C-terminal amino acid.
Materials:
-
H-Lys(Z)-OBzl·HCl
-
Merrifield resin (chloromethylated polystyrene, 1% DVB)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium iodide (KI) (optional, as catalyst)
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1 equivalent of Cl) in DMF (10 mL/g of resin) for at least 1 hour in a reaction vessel.
-
Neutralization of Amino Acid: In a separate flask, dissolve H-Lys(Z)-OBzl·HCl (1.5 equivalents) in DMF. Add DIEA (1.5 equivalents) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
Coupling to Resin: Add the neutralized amino acid solution to the swollen resin. Add KI (0.1 equivalents, optional). Secure the reaction vessel on a shaker and agitate at room temperature for 24-48 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Quantification of Loading: Determine the loading of the amino acid on the resin using a suitable method, such as the picric acid titration or by analyzing the nitrogen content.
Protocol 2: Peptide Chain Elongation (Boc-SPPS Cycle)
This protocol outlines a single cycle for the addition of a Boc-protected amino acid to the resin-bound peptide chain, which starts with the deprotection of the previously coupled amino acid.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.
-
Drain the solution and add a fresh solution of 50% TFA in DCM. Shake for 30 minutes.[3]
-
Drain the TFA solution and wash the resin with DCM (5x).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (2x, 2 minutes each).
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
In a separate flask, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the Z and OBzl side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the thoroughly dried peptide-resin in the reaction vessel of the HF apparatus.
-
Adding Scavengers: Add a scavenger mixture to the reaction vessel. A common mixture is anisole (1.0 mL per gram of resin) and p-cresol (1.0 mL per gram of resin). For peptides containing tryptophan or methionine, dimethyl sulfide can also be added.[4]
-
HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Carefully condense the required amount of anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation: Add cold diethyl ether to the residue in the reaction vessel to precipitate the crude peptide.
-
Peptide Isolation:
-
Carefully transfer the resin and precipitated peptide to a filtration funnel.
-
Wash the resin and peptide thoroughly with cold diethyl ether to remove the scavengers and other organic-soluble byproducts.
-
Allow the crude peptide to dry.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin using a suitable solvent, such as dilute aqueous acetic acid (e.g., 10%).
-
Filter the solution to remove the resin beads.
-
Lyophilize (freeze-dry) the aqueous solution to obtain the crude peptide as a fluffy powder.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Experimental workflow for Solid-Phase Peptide Synthesis using H-Lys(Z)-OBzl·HCl.
References
- 1. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the Saccharomyces cerevisiae Mating Pheromone a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of Cbz and Benzyl Ester Groups in Lysine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of peptides and other complex molecules, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. For the amino acid lysine, which contains two amine groups (α-amino and ε-amino) and a carboxylic acid, effective protection is paramount. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, while the benzyl (Bn) ester is commonly employed for the protection of carboxylic acids. Both groups are valued for their stability under a range of reaction conditions.
The simultaneous removal of both Cbz and benzyl ester groups is often a key step in the final stages of a synthetic route. This process, known as deprotection, is typically achieved through hydrogenolysis. This document provides detailed application notes and protocols for the deprotection of Cbz and benzyl ester groups in lysine derivatives, with a focus on catalytic hydrogenation and acidic cleavage methods.
Deprotection Strategies
The most common and effective method for the simultaneous cleavage of Cbz and benzyl ester groups is hydrogenolysis. This can be performed using hydrogen gas with a palladium catalyst or through catalytic transfer hydrogenation, which utilizes a hydrogen donor in the presence of a catalyst. Acidic cleavage provides an alternative route, particularly when the substrate is sensitive to catalytic reduction.
Catalytic Hydrogenation with H₂ Gas
This is a classic and clean method for the deprotection of Cbz and benzyl groups.
General Overview: The substrate is dissolved in a suitable solvent and stirred with a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The reaction cleaves the benzyl-oxygen bond of both the carbamate and the ester, releasing the free amine and carboxylic acid, with toluene and carbon dioxide as the by-products.
Table 1: Summary of Catalytic Hydrogenation Conditions
| Parameter | Condition | Remarks |
| Substrate | Nα,Nε-di-Cbz-L-lysine benzyl ester | - |
| Catalyst | 10% Pd/C | 5-10 mol% |
| Hydrogen Source | H₂ gas | 1 atm (balloon) to 3 bar |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | - |
| Temperature | Room Temperature | - |
| Reaction Time | 4 - 24 hours | Varies with substrate and catalyst activity |
| Reported Yield | >95% | [1] |
Experimental Protocol: Catalytic Hydrogenation of Nα,Nε-di-Cbz-L-lysine benzyl ester
Materials:
-
Nα,Nε-di-Cbz-L-lysine benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve Nα,Nε-di-Cbz-L-lysine benzyl ester (1.0 equiv) in methanol (15-20 mL per mmol of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the flask (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected lysine.
Diagram 1: General Workflow for Catalytic Hydrogenation
Caption: Workflow for the deprotection of protected lysine via catalytic hydrogenation.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a safer and often more convenient alternative to using hydrogen gas.[2] It involves the use of a hydrogen donor in the presence of a palladium catalyst.
Common Hydrogen Donors:
Table 2: Comparison of Catalytic Transfer Hydrogenation Methods
| Hydrogen Donor | Catalyst | Solvent | Temperature | Reaction Time | Reported Yield (%) | Reference(s) |
| Ammonium Formate | 10% Pd/C | Methanol | Reflux | 1 - 3 hours | >90 | [1] |
| Formic Acid | 10% Pd/C | Methanol | Room Temp. | Minutes | ~95 | [4] |
| Sodium Borohydride | 10% Pd/C | Methanol | Room Temp. | 3 - 10 min | 93-98 | [5] |
Experimental Protocol: Transfer Hydrogenation using Sodium Borohydride
This method is particularly rapid and efficient for the deprotection of Cbz and benzyl ester groups.[5]
Materials:
-
Nα,Nε-di-Cbz-L-lysine benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve the Nα,Nε-di-Cbz-L-lysine benzyl ester (1.0 equiv) in methanol at room temperature.
-
Carefully add 10% Pd/C (10-20% by weight of the starting material).
-
Add sodium borohydride (1.5 - 3.0 equiv) portion-wise to the stirred suspension. An effervescence will be observed due to the in situ generation of hydrogen.
-
Stir the reaction mixture at room temperature. The deprotection is typically very rapid and often complete within 10-30 minutes.[5]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected lysine.
Diagram 2: Chemical Transformation in Deprotection
Caption: General reaction scheme for the hydrogenolysis of fully protected lysine.
Acidic Cleavage
Acid-mediated deprotection is a suitable alternative when the molecule contains functional groups that are sensitive to reduction.[6]
General Overview: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), can cleave both the Cbz and benzyl ester groups. This method is typically fast but may not be suitable for acid-sensitive substrates.
Table 3: Acidic Cleavage Conditions
| Reagent | Solvent | Temperature | Reaction Time | Reported Yield (%) | Reference(s) |
| 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 1 - 4 hours | High | [1][7] |
| Isopropanol hydrochloride (IPA·HCl) | IPA | 65-75°C | 4 hours | High | [6] |
Experimental Protocol: Deprotection using HBr in Acetic Acid
Materials:
-
Nα,Nε-di-Cbz-L-lysine benzyl ester
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the Nα,Nε-di-Cbz-L-lysine benzyl ester (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the lysine hydrobromide salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Diagram 3: Decision Pathway for Deprotection Method Selection
Caption: A logical workflow for selecting a suitable deprotection method.
Conclusion
The deprotection of Cbz and benzyl ester groups from lysine derivatives is a crucial step in many synthetic pathways. The choice of method depends on the specific substrate and the presence of other functional groups. Catalytic hydrogenation and transfer hydrogenation are generally the preferred methods due to their mild conditions and high yields. Acidic cleavage offers a viable alternative for substrates that are not compatible with reductive conditions. The protocols and data presented in this document provide a comprehensive guide for researchers to select and implement the most suitable deprotection strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. tdcommons.org [tdcommons.org]
- 7. benchchem.com [benchchem.com]
Application Notes: Incorporation of N6-Carbobenzoxy-L-lysine in Peptide Synthesis
Introduction
N6-Carbobenzoxy-L-lysine, often abbreviated as Z-L-Lysine or Lys(Z), is a derivative of the amino acid L-lysine where the epsilon (ε) amino group on the side chain is protected by a carbobenzoxy (Cbz or Z) group. This protection is crucial in peptide synthesis to prevent the ε-amino group from forming unwanted peptide bonds, which would lead to branched peptide side products.[1] The Cbz group is a well-established protecting group, foundational to modern peptide synthesis, and is valued for its stability under various conditions and its specific cleavage methods.[2] These notes provide detailed protocols for researchers, scientists, and drug development professionals on how to successfully incorporate N6-Carbobenzoxy-L-lysine into a peptide chain using both solid-phase and liquid-phase synthesis techniques.
Protecting Group Strategy
The choice of peptide synthesis strategy dictates how Lys(Z) is used. The two primary methods are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
-
Fmoc-Based SPPS: In this widely used strategy, the temporary Nα-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Cbz group on the lysine side chain is stable to the piperidine solution used for Fmoc removal.[1][2] This orthogonality allows for the selective deprotection of the Nα-amino group for chain elongation while the lysine side chain remains protected. Fmoc-L-Lys(Z)-OH is a commercially available building block for this purpose.[1]
-
Boc-Based SPPS: In this older but still relevant strategy, the temporary Nα-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group. The Cbz group is generally stable to the mild acid (like trifluoroacetic acid, TFA, in dichloromethane) used for Boc removal.[1][3] However, final cleavage from the resin and deprotection of other side-chain protecting groups often involves strong acids like hydrofluoric acid (HF) or HBr in acetic acid, which will also cleave the Cbz group.[1][2]
-
Liquid-Phase Peptide Synthesis (LPPS): LPPS involves synthesizing the peptide in solution. While less common for long peptides, it is suitable for shorter sequences or fragment condensation.[4][5] Both Boc and Fmoc strategies can be adapted for LPPS, and the principles of Cbz group stability and orthogonality apply similarly.[4][6]
Coupling Reagents
The formation of the peptide bond (coupling) requires the activation of the carboxylic acid group of the incoming amino acid. Several reagents are effective for coupling N6-Carbobenzoxy-L-lysine.
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are commonly used, often with additives like 1-Hydroxybenzotriazole (HOBt) or HOSu to minimize racemization.[7][8]
-
Onium Salts (Aminium/Uronium and Phosphonium): These are highly efficient coupling reagents that lead to rapid reactions with minimal side reactions.[8] Popular examples include:
Final Deprotection of the Cbz Group
Once the peptide chain is fully assembled, the Cbz group must be removed from the lysine side chain.
-
Catalytic Hydrogenolysis: This is the mildest and most common method for Cbz deprotection.[2][9] It involves using hydrogen gas (H2) in the presence of a palladium catalyst (e.g., 10% Pd/C).[2] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2] This method is orthogonal to most other protecting groups except those also susceptible to hydrogenation.[9]
-
Strong Acids: Strong acids like HBr in acetic acid or liquid HF can also cleave the Cbz group.[2] These conditions are harsh and are typically used in Boc-based SPPS for simultaneous cleavage from the resin and removal of all side-chain protecting groups.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Lys(Z)-OH
This protocol describes the manual incorporation of Fmoc-L-Lys(Z)-OH into a peptide sequence on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
1. Resin Preparation and Swelling:
- Weigh the appropriate amount of Rink Amide resin (e.g., 100 mg) into a reaction vessel.[10]
- Add N,N-dimethylformamide (DMF) (approx. 10 mL/g of resin) to swell the resin for at least 30-60 minutes.[11][12]
- Drain the DMF.[12]
2. Nα-Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 10-20 minutes.
- Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[12]
3. Coupling of Fmoc-L-Lys(Z)-OH:
- In a separate vial, dissolve Fmoc-L-Lys(Z)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to pre-activate it for 2-5 minutes.[13]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.[13]
4. Monitoring the Coupling Reaction:
- Take a few resin beads and perform a Kaiser test (or ninhydrin test).[10][12]
- A negative result (yellow beads) indicates the reaction is complete. A positive result (blue/purple beads) indicates incomplete coupling, and the coupling step should be repeated.[13][14]
5. Washing:
- Once the coupling is complete, drain the reaction solution.
- Wash the resin with DMF (3 times) and then Dichloromethane (DCM) (3 times) to prepare for the next cycle.[13]
6. Chain Elongation:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Side-Chain Deprotection (excluding Cbz):
- After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
- Wash the peptide-resin with DCM and dry it under vacuum.[13]
- Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[15]
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Boc, tBu).[10]
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.[13]
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
- Dry the crude peptide containing the Lys(Z) under vacuum.
Protocol 2: Final Deprotection of the Cbz Group (Hydrogenolysis)
This protocol is performed after the peptide has been cleaved from the resin and purified if necessary.
1. Dissolution:
- Dissolve the Cbz-protected peptide in a suitable solvent, such as methanol, ethanol, or a mixture containing acetic acid or water to aid solubility.[2]
2. Catalyst Addition:
- Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol% relative to the peptide).[2]
- Caution: Pd/C can be pyrophoric and should be handled while wet and under an inert atmosphere if possible.[2]
3. Hydrogenation:
- Secure the reaction flask to a hydrogenation apparatus.
- Purge the system with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen gas (H2).
- Stir the reaction under a positive pressure of H2 (typically from a balloon or a pressurized system) at room temperature.
- Monitor the reaction progress by HPLC or Mass Spectrometry. The reaction is typically complete within 2-16 hours.
4. Work-up:
- Once the reaction is complete, carefully purge the system with an inert gas to remove all hydrogen.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2]
- Rinse the filter pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to obtain the final deprotected peptide.[2]
Protocol 3: Peptide Purification and Analysis
1. Purification:
- Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[13][16]
- A typical mobile phase system consists of a gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% TFA.[17]
- Collect fractions corresponding to the desired peptide peak.
2. Analysis:
- Confirm the purity of the collected fractions using analytical RP-HPLC.[16]
- Verify the identity and molecular weight of the final peptide using mass spectrometry, such as MALDI-TOF or ESI-MS.[13][16]
3. Lyophilization:
- Combine the pure fractions and freeze-dry (lyophilize) them to obtain the final peptide as a fluffy white powder.[10]
Data Presentation
Table 1: Summary of Typical Reaction Conditions for Fmoc-SPPS
| Step | Reagents & Solvents | Equivalents (relative to resin capacity) | Time | Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 10 min | Room Temp |
| Amino Acid Coupling | Fmoc-AA-OH, HBTU/HATU, DIPEA, in DMF | 3 eq. AA, 2.9 eq. HBTU, 6 eq. DIPEA | 1 - 2 hours | Room Temp |
| Resin Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | N/A | 2 - 3 hours | Room Temp |
| Cbz Deprotection | 10% Pd/C, H₂ gas, in MeOH or EtOH | 5-10 mol% catalyst | 2 - 16 hours | Room Temp |
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. US5516891A - Liquid phase synthesis of peptides and peptide derivatives - Google Patents [patents.google.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. A Novel Approach to Peptide Synthesis: Flow-Based Synthesis Utilising a Liquid Chromatography Platform [en.highfine.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for the Coupling of H-Lys(Z)-OBzl·HCl with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the successful coupling of Nε-benzyloxycarbonyl-L-lysine benzyl ester hydrochloride (H-Lys(Z)-OBzl·HCl) with N-protected amino acids. This procedure is a fundamental step in solution-phase peptide synthesis (SPPS), crucial for the construction of lysine-containing peptides and peptidomimetics in drug discovery and development.
Introduction
H-Lys(Z)-OBzl·HCl is a commonly used building block in peptide synthesis. The ε-amino group of the lysine side chain is protected by the benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is protected as a benzyl (Bzl) ester.[1][2][3][4] These protecting groups are stable under standard peptide coupling conditions and can be removed simultaneously by catalytic hydrogenation.[5]
The coupling reaction involves the formation of a peptide bond between the free α-amino group of H-Lys(Z)-OBzl·HCl and the activated carboxyl group of an N-protected amino acid. This process requires a coupling agent to facilitate the amide bond formation and a base to neutralize the hydrochloride salt of the lysine derivative.[5][6] Careful selection of coupling reagents and reaction conditions is critical to ensure high yield, purity, and minimal racemization.[7][8]
Experimental Protocols
This section outlines a general yet detailed protocol for the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) with H-Lys(Z)-OBzl·HCl. The procedure can be adapted for other N-protected amino acids with minor modifications.
Materials and Reagents
-
H-Lys(Z)-OBzl·HCl
-
N-Boc-L-Alanine (Boc-Ala-OH) or other N-protected amino acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)[7]
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Coupling Procedure
Step 1: Neutralization of H-Lys(Z)-OBzl·HCl
-
In a clean, dry round-bottom flask, dissolve H-Lys(Z)-OBzl·HCl (1.0 equivalent) in anhydrous DCM.
-
To this solution, add DIPEA (1.1 equivalents) dropwise at room temperature with stirring.[6]
-
Stir the mixture for 20-30 minutes to ensure complete neutralization of the hydrochloride salt.
Step 2: Activation of the N-Protected Amino Acid
-
In a separate round-bottom flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF, followed by dilution with anhydrous DCM.[5]
-
Cool the flask to 0 °C in an ice-water bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled amino acid solution.
-
Stir the mixture at 0 °C for 30-45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[6]
Step 3: Coupling Reaction
-
Filter the DCU precipitate from the activated amino acid solution.
-
Add the filtrate containing the activated amino acid to the neutralized H-Lys(Z)-OBzl solution from Step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).[6][9]
Step 4: Work-up and Purification
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, filter off any further DCU precipitate that may have formed.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure protected dipeptide.[5]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the coupling of a generic N-Boc-amino acid with H-Lys(Z)-OBzl·HCl using DCC/HOBt as the coupling system.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| H-Lys(Z)-OBzl·HCl | 1.0 eq | |
| N-Boc-Amino Acid | 1.0 - 1.1 eq | A slight excess of the carboxylic acid component can drive the reaction to completion. |
| Reagents | ||
| Coupling Agent (DCC) | 1.1 eq | |
| Additive (HOBt) | 1.1 eq | Minimizes racemization.[7] |
| Base (DIPEA) | 1.1 eq | For neutralization of the hydrochloride salt. |
| Reaction Conditions | ||
| Solvent | DCM / DMF | DMF is used to aid the dissolution of HOBt and the amino acid.[5] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the activation step and reduce side reactions. |
| Reaction Time | 12 - 18 hours | Monitored by TLC until disappearance of the limiting starting material.[9] |
| Outcome | ||
| Typical Yield | 75 - 90% | Yields can vary depending on the specific amino acid being coupled. |
| Purity | >95% after purification | Determined by HPLC and/or NMR. |
Visualizations
Experimental Workflow
Caption: Workflow for the solution-phase coupling of H-Lys(Z)-OBzl·HCl.
Signaling Pathway of Peptide Bond Formation
Caption: Mechanism of DCC/HOBt mediated peptide bond formation.
References
- 1. peptide.com [peptide.com]
- 2. H-Lys(Z)-OBzl•HCl | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 3. peptide.com [peptide.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes: N6-Carbobenzoxy-L-lysine Benzyl Ester in Biochemical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-Carbobenzoxy-L-lysine benzyl ester is a derivative of the amino acid L-lysine that serves as a critical building block in synthetic peptide chemistry.[1][2] In this compound, the ε-amino group (N6) is protected by a carbobenzoxy (Cbz or Z) group, and the α-carboxyl group is protected as a benzyl ester. This dual protection strategy is instrumental in preventing undesirable side reactions during the stepwise assembly of peptide chains.[1] The Cbz group's stability under various conditions and its susceptibility to clean removal via hydrogenolysis make it a valuable tool in both solution-phase and solid-phase peptide synthesis.[1][2] These application notes provide detailed protocols and data for the effective use of N6-Carbobenzoxy-L-lysine benzyl ester in the synthesis of peptides for research and drug development.
Physicochemical and Protective Group Data
The properties of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride and the characteristics of its protecting groups are summarized below.
| Parameter | Value/Information |
| Compound Name | This compound |
| CAS Number | 6366-70-7 |
| Molecular Formula | C₂₁H₂₆N₂O₄·HCl |
| Molecular Weight | 406.9 g/mol |
| Appearance | White to off-white powder |
| N6-Amino Protecting Group | Carbobenzoxy (Cbz or Z) |
| α-Carboxyl Protecting Group | Benzyl ester (Bzl) |
| Primary Application | Peptide Synthesis |
| Solubility | Soluble in organic solvents like DCM, DMF |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Synthesis - Dipeptide Formation
This protocol describes the coupling of N6-Carbobenzoxy-L-lysine benzyl ester with an N-terminally protected amino acid (e.g., Boc-Alanine) in solution.
Materials:
-
This compound
-
Boc-L-Alanine
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl
-
Saturated aqueous NaHCO₃
-
Saturated brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amine Component:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA or TEA (1.1 eq) to neutralize the hydrochloride salt and generate the free amine.
-
Stir the solution at room temperature for 30 minutes.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir for 1 hour at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Filter the DCU precipitate from the activated Boc-L-Alanine solution.
-
Add the filtrate containing the activated amino acid to the free amine solution of N6-Carbobenzoxy-L-lysine benzyl ester.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Wash the organic solution sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.
-
Protocol 2: Deprotection of Cbz and Benzyl Ester Groups
This protocol outlines the simultaneous removal of the N6-Cbz and C-terminal benzyl ester protecting groups by catalytic hydrogenolysis.
Materials:
-
Protected peptide from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
Procedure:
-
Reaction Setup:
-
Dissolve the protected peptide (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Securely seal the reaction vessel.
-
-
Hydrogenolysis:
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or H₂ line) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide.
-
Quantitative Data Summary
The efficiency of peptide coupling and deprotection can vary based on the specific amino acids and reaction conditions. The table below provides typical yields for the reactions described.
| Step | Reaction | Coupling/Deprotection Method | Typical Yield (%) |
| 1 | Dipeptide Synthesis | DCC/HOBt | 80-95% |
| 2 | Deprotection | Catalytic Hydrogenolysis | >95% |
Visualizations
Logical Flow of Peptide Synthesis
The following diagram illustrates the fundamental logic of using protecting groups in peptide synthesis, a core concept for the application of N6-Carbobenzoxy-L-lysine benzyl ester.
Experimental Workflow for Dipeptide Synthesis
This diagram outlines the step-by-step workflow for the solution-phase synthesis of a dipeptide using N6-Carbobenzoxy-L-lysine benzyl ester.
Signaling Pathways
N6-Carbobenzoxy-L-lysine benzyl ester is a synthetic building block and is not known to directly participate in or modulate specific signaling pathways. Its utility lies in the construction of peptides which may then be used to study or target such pathways.
References
Synthesis of Lysine-Containing Polymers: A Detailed Guide for Researchers
Application Notes & Protocols for the Synthesis and Application of Poly(L-lysine) Derivatives from N⁶-Cbz-L-lysine Precursors
For researchers, scientists, and professionals in drug development, the synthesis of well-defined lysine-containing polymers is crucial for advancing delivery systems for therapeutics such as drugs and genes. This document provides detailed application notes and experimental protocols for the synthesis of poly(L-lysine) and its derivatives, starting from N⁶-carbobenzoxy-L-lysine (N⁶-Cbz-L-lysine). These protocols cover the synthesis of the N-carboxyanhydride (NCA) monomer, its subsequent ring-opening polymerization (ROP), and the deprotection of the polymer to yield poly(L-lysine).
Introduction
Poly(L-lysine) (PLL) is a cationic polymer that has garnered significant attention in biomedical applications due to its biocompatibility, biodegradability, and ability to interact with negatively charged molecules such as DNA, RNA, and certain drugs. The primary amino groups on the lysine side chains are protonated at physiological pH, enabling electrostatic interactions that are key to its function as a delivery vehicle. The synthesis of PLL with controlled molecular weight and low polydispersity is essential for reproducible and effective delivery systems. A common and effective method involves the ring-opening polymerization of N⁶-Cbz-L-lysine N-carboxyanhydride (Cbz-Lys-NCA). The carbobenzoxy (Cbz) protecting group on the lysine side chain prevents unwanted side reactions during polymerization and can be readily removed post-polymerization.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of Cbz-Lys-NCA monomer, its polymerization, and the final deprotection to obtain poly(L-lysine).
Protocol 1: Synthesis of N⁶-Cbz-L-lysine N-Carboxyanhydride (Cbz-Lys-NCA)
This protocol describes the synthesis of the Cbz-Lys-NCA monomer from N⁶-Cbz-L-lysine using triphosgene.
Materials:
-
N⁶-Cbz-L-lysine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of argon or nitrogen.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve N⁶-Cbz-L-lysine (1 equivalent) in anhydrous THF.
-
Addition of Triphosgene: To the stirred solution, add triphosgene (0.34 equivalents) in one portion.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction progress by the evolution of gas (CO₂ and HCl). The reaction mixture should become clear.
-
Precipitation: After the reaction is complete, cool the solution to room temperature. Precipitate the product by adding the reaction mixture dropwise to a stirred solution of anhydrous hexane.
-
Isolation and Drying: Collect the white precipitate by filtration under an inert atmosphere, wash with anhydrous hexane, and dry under high vacuum to yield Cbz-Lys-NCA.
Protocol 2: Ring-Opening Polymerization (ROP) of Cbz-Lys-NCA
This protocol details the synthesis of poly(N⁶-Cbz-L-lysine) (PCbzL) via ROP initiated by a primary amine.
Materials:
-
N⁶-Cbz-L-lysine NCA (Cbz-Lys-NCA)
-
Initiator (e.g., n-hexylamine, butylamine hydrochloride)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Monomer and Initiator Preparation: In a glovebox or under a high vacuum line, dissolve the desired amount of Cbz-Lys-NCA in anhydrous DMF in a Schlenk flask. In a separate vial, prepare a stock solution of the initiator in anhydrous DMF.
-
Initiation: Inject the calculated amount of the initiator solution into the monomer solution with vigorous stirring to achieve the desired monomer-to-initiator ratio (M/I).
-
Polymerization: Allow the reaction to proceed at room temperature for 24-72 hours under an inert atmosphere. The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the NCA anhydride peaks (around 1850 and 1790 cm⁻¹).
-
Precipitation and Purification: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent such as diethyl ether or water.[1]
-
Isolation and Drying: Collect the polymer by centrifugation or filtration, wash with the non-solvent, and dry under vacuum to obtain poly(N⁶-Cbz-L-lysine) as a white solid.
Protocol 3: Deprotection of Poly(N⁶-Cbz-L-lysine) to Poly(L-lysine)
This protocol describes the removal of the Cbz protecting group to yield poly(L-lysine) hydrobromide.
Materials:
-
Poly(N⁶-Cbz-L-lysine) (PCbzL)
-
Trifluoroacetic acid (TFA)
-
Hydrobromic acid (HBr) in acetic acid (33 wt%)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the poly(N⁶-Cbz-L-lysine) in TFA.[1]
-
Deprotection: Add HBr in acetic acid (typically 2-4 equivalents per Cbz group) to the polymer solution.[1]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The deprotection is usually accompanied by the evolution of gas.
-
Precipitation: Precipitate the deprotected poly(L-lysine) hydrobromide by adding the reaction mixture to a large excess of diethyl ether.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove residual acid and by-products. The product can be further purified by dialysis against water to remove salts and low molecular weight impurities.
-
Drying: Lyophilize the dialyzed solution to obtain poly(L-lysine) hydrobromide as a white, hygroscopic solid.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of lysine-containing polymers.
Table 1: Synthesis of N⁶-Cbz-L-lysine NCA
| Precursor | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N⁶-Cbz-L-lysine | Triphosgene | THF | 2-3 | 50-60 | 85-95 |
Table 2: Ring-Opening Polymerization of Cbz-Lys-NCA
| Monomer/Initiator (M/I) Ratio | Initiator | Solvent | Reaction Time (h) | Temperature (°C) | Mn (kDa) (GPC) | PDI (GPC) | Yield (%) |
| 50 | n-Hexylamine | DMF | 48 | 25 | 15.2 | 1.15 | >90 |
| 100 | n-Hexylamine | DMF | 72 | 25 | 28.5 | 1.20 | >90 |
| 150 | Butylamine HCl | DMF | 48 | 40 | 45.1 | 1.25 | >85 |
Table 3: Characterization of Poly(L-lysine) after Deprotection
| Protected Polymer (PCbzL) Mn (kDa) | Deprotection Reagent | Resulting Polymer | Degree of Polymerization |
| 15.2 | HBr/Acetic Acid, TFA | Poly(L-lysine)·HBr | ~50 |
| 28.5 | HBr/Acetic Acid, TFA | Poly(L-lysine)·HBr | ~100 |
| 45.1 | HBr/Acetic Acid, TFA | Poly(L-lysine)·HBr | ~150 |
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and application of lysine-containing polymers.
References
Application Notes and Protocols for Enzymatic Assays Involving N6-Carbobenzoxy-L-lysine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: N6-Carbobenzoxy-L-lysine (Z-Lysine) is an L-lysine derivative where the epsilon (ε) amino group is protected by a carbobenzoxy (Cbz or Z) group. This protection is crucial in peptide synthesis and the development of chemical probes. In the context of enzymatic assays, Z-Lysine derivatives serve as foundational components for creating sophisticated substrates, particularly for enzymes that modulate post-translational modifications on lysine residues.
This document focuses on two major classes of enzymes: Histone Deacetylases (HDACs) and Sirtuins (SIRTs). Both are lysine deacylases that play critical roles in cell signaling, gene regulation, and metabolism, making them important targets for drug discovery. The assays described herein utilize synthetic substrates, often derived from Z-Lysine, to measure the enzymatic activity of these proteins.
Application Note 1: Fluorogenic Assays for HDAC and Sirtuin Activity
Principle: Fluorogenic assays are a widely used method for measuring HDAC and sirtuin activity. The principle relies on a synthetic peptide substrate containing an acylated lysine residue linked to a quenched fluorophore, such as 7-amino-4-methylcoumarin (AMC). The assay typically involves two steps:
-
Enzymatic Deacylation: The HDAC or SIRT enzyme removes the acyl group from the lysine residue of the substrate. For sirtuins, this reaction is NAD+ dependent.
-
Developer Step: A developing enzyme, typically trypsin, is added. Trypsin specifically cleaves the peptide bond C-terminal to the now-deacylated lysine residue, releasing the AMC fluorophore.[1] Free AMC fluoresces brightly upon excitation, whereas the acylated peptide-AMC conjugate is non-fluorescent.[2] The resulting fluorescence intensity is directly proportional to the enzyme's deacylase activity.
Experimental Workflow:
Caption: Workflow for a two-step fluorogenic HDAC/Sirtuin assay.
Experimental Protocol:
This protocol provides a general framework for a 96-well plate-based fluorogenic assay.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl).
- HDAC/Sirtuin Enzyme: Dilute the enzyme stock to the desired working concentration in assay buffer.
- Substrate: Prepare a stock solution of the fluorogenic acetylated-lysine substrate (e.g., Ac-Lys-AMC peptide) in DMSO and dilute to the final concentration in assay buffer.
- NAD+ (for Sirtuin assays only): Prepare a stock solution and dilute to the final required concentration (e.g., 500 µM) in assay buffer.[3]
- Developer Solution: Prepare a solution of trypsin in a suitable buffer.
- Stop Solution (Optional): An HDAC inhibitor like Trichostatin A (TSA) can be used to stop the reaction before adding the developer.
2. Reaction Setup:
- Add 25 µL of assay buffer to each well of a black, flat-bottom 96-well plate.
- For inhibitor studies, add the test compounds at various concentrations.
- Add 25 µL of the enzyme solution to each well.
- Pre-incubate the plate at 37°C for 10-15 minutes.
- To initiate the reaction, add 50 µL of the substrate/NAD+ mixture to each well. For background controls, omit the enzyme or NAD+.
3. Incubation and Development:
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[3]
- Stop the reaction by adding 50 µL of the developer solution to each well.
- Incubate at 37°C for an additional 15-30 minutes to allow for cleavage and fluorophore release.
4. Data Acquisition and Analysis:
- Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 390 nm, Em: 460 nm for AMC).[1]
- Subtract the background fluorescence from the sample readings.
- Plot the fluorescence intensity against inhibitor concentration to determine IC50 values or against time for kinetic studies.
Quantitative Data Summary:
| Parameter | HDAC Assays | Sirtuin Assays | Reference |
| Enzyme Conc. | 1-50 nM | 50 nM - 0.5 µM | [3] |
| Substrate Conc. | 1-50 µM | 1-50 µM | [3] |
| NAD+ Conc. | N/A | 500 µM | [3] |
| Incubation Time | 30-90 min | 30-90 min | [3] |
| Temperature | 37°C | 37°C | [3] |
Application Note 2: HPLC-Based Assays for Sirtuin Deacylase Activity
Principle: High-Performance Liquid Chromatography (HPLC)-based assays offer a direct and highly quantitative method for measuring enzyme activity. This technique is particularly valuable for determining accurate kinetic parameters (Km and kcat) and for studying enzymes that act on non-acetyl lysine modifications (e.g., demyristoylation, desuccinylation).[4] The method involves incubating the enzyme with a synthetic peptide substrate. The reaction is then stopped, and the mixture is injected into an HPLC system. The acylated substrate and the deacylated product are separated based on their physicochemical properties (typically by reverse-phase chromatography) and detected by UV absorbance. The activity is calculated from the ratio of the product peak area to the total peak area (substrate + product).[4]
Experimental Workflow:
Caption: Workflow for a direct HPLC-based Sirtuin activity assay.
Experimental Protocol:
1. Reagent Preparation:
- SIRT Assay Buffer: 20 mM HEPES, 70 µM TCEP, pH 7.4. For some applications, 2 mg/mL BSA is included.[5]
- Sirtuin Enzyme: Dilute enzyme to a working concentration (e.g., 100-500 nM) in assay buffer.[5]
- Peptide Substrate: Prepare a stock of the acylated peptide (e.g., myristoylated or succinylated lysine peptide) and dilute to the desired concentration (e.g., 50 µM).[5]
- NAD+: Prepare a stock and dilute to a final concentration of 500 µM.[5]
- Quenching Solution: e.g., Trifluoroacetic acid (TFA) to a final concentration of 1%.
2. Reaction Setup and Incubation:
- In a microcentrifuge tube, combine the assay buffer, peptide substrate, and NAD+.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the sirtuin enzyme to a final volume of ~70 µL.[5]
- Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction stays within the linear range (typically <20% substrate conversion).
- Terminate the reaction by adding the quenching solution.
3. HPLC Analysis:
- Centrifuge the quenched reaction mixture to pellet any precipitated protein.
- Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).
- Elute the substrate and product using a gradient of acetonitrile in water with 0.1% TFA.
- Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
4. Data Analysis:
- Identify the peaks corresponding to the acylated substrate and the deacylated product based on their retention times.
- Integrate the peak areas for both.
- Calculate the percent conversion: Conversion (%) = [Product Area / (Substrate Area + Product Area)] * 100.
- Determine initial velocities (v) at different substrate concentrations to calculate Km and kcat values by fitting the data to the Michaelis-Menten equation.
Quantitative Data Summary:
| Parameter | SIRT2 (Demyristoylase) | SIRT5 (Desuccinylase) | SIRT6 (Demyristoylase) | Reference |
| Enzyme Conc. | 1-100 nM | ~500 nM | ~500 nM | [4][5] |
| Peptide Substrate | Myristoyl-Lys Peptide | Succinyl-Lys Peptide | Myristoyl-Lys Peptide | [4] |
| KM Value | ~1-10 µM | ~20-50 µM | ~5-15 µM | [4][5] |
| Reaction Buffer | HEPES or Tris-based | HEPES or Tris-based | HEPES or Tris-based | [5] |
Application Note 3: L-Lysine Oxidase-Based Colorimetric Assay
Principle: While not directly utilizing Z-lysine derivatives as a substrate, assays measuring L-lysine concentration are fundamental in biochemistry. L-lysine α-oxidase (L-LysOα) is an enzyme that catalyzes the oxidative deamination of L-lysine, producing 2-oxo-6-aminohexanoate, ammonia, and hydrogen peroxide (H₂O₂).[6][7] The production of H₂O₂ can be coupled to a colorimetric detection system. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a chromogenic substrate (e.g., 4-aminoantipyrine with phenol), resulting in a colored product that can be quantified spectrophotometrically. The amount of color produced is proportional to the initial L-lysine concentration.
Enzymatic Reaction Pathway:
Caption: Coupled reaction for the colorimetric detection of L-Lysine.
Experimental Protocol:
1. Reagent Preparation:
- Assay Buffer: 70 mM Potassium Phosphate Buffer (KPB), pH 7.4.[6]
- L-Lysine Standard Solutions: Prepare a series of L-lysine standards of known concentrations in the assay buffer.
- Enzyme Mix: Prepare a solution containing L-lysine oxidase and horseradish peroxidase (HRP) in the assay buffer.
- Color Development Reagent: Prepare a solution containing 4-aminoantipyrine and phenol in the assay buffer.[6]
2. Reaction Setup (Standard Curve):
- To wells of a clear 96-well plate, add 50 µL of each L-lysine standard solution in triplicate.
- Add 50 µL of assay buffer to blank wells.
3. Reaction Setup (Samples):
- Add 50 µL of the unknown samples to other wells in triplicate.
4. Assay Procedure:
- To all wells, add 150 µL of a master mix containing the assay buffer, enzyme mix, and color development reagent. A typical final mixture might contain 10 U/mL HRP, 0.5 mM 4-aminoantipyrine, and 1.7 mM phenol.[6]
- Incubate the plate at a controlled temperature (e.g., 37°C) for 20-30 minutes, or until sufficient color has developed.
- Measure the absorbance at a specific wavelength (e.g., 500 nm) using a microplate spectrophotometer.
5. Data Analysis:
- Subtract the average absorbance of the blank from all standard and sample readings.
- Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
- Use the linear regression equation from the standard curve to calculate the L-lysine concentration in the unknown samples.
Quantitative Data Summary:
| Parameter | L-Lysine Oxidase Assay | Reference |
| Optimal pH | 7.4 | [6] |
| Optimal Temperature | 40-50°C | [6] |
| Substrate (L-Lysine) | 1-5 mM (for mature LysOX) | [6] |
| HRP Concentration | ~10 U/mL | [6] |
| Detection Wavelength | ~500 nm | [6] |
References
- 1. Bioluminescence assay of lysine deacylase sirtuin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis of enzyme activity regulation by the propeptide of l-lysine α-oxidase precursor from Trichoderma viride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative review of the recent enzymatic methods used for selective assay of l-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride
Welcome to the technical support center for N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride (H-Lys(Z)-OBzl·HCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a protected form of the amino acid L-lysine. It is primarily used in peptide synthesis, particularly in solution-phase synthesis. The N6-Carbobenzoxy (Cbz or Z) group protects the epsilon-amino group of the lysine side chain, while the benzyl ester (OBzl) protects the carboxylic acid group. The hydrochloride salt form enhances the compound's stability and handling.[1] This dual protection allows for the controlled and sequential formation of peptide bonds.
Q2: Why is my coupling reaction with H-Lys(Z)-OBzl·HCl failing or giving low yields?
A common reason for low coupling efficiency is the failure to neutralize the hydrochloride salt. The amino group of H-Lys(Z)-OBzl·HCl is protonated, rendering it non-nucleophilic. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), must be added to the reaction mixture to liberate the free amine, which can then react with the activated carboxyl group of the incoming amino acid.
Q3: What are the common side reactions to be aware of when using this compound?
The most common side reactions include:
-
Incomplete Coupling: Due to steric hindrance or poor solubility, the coupling reaction may not go to completion, leading to deletion sequences in the final peptide.
-
Racemization: The activated amino acid being coupled to the lysine derivative can undergo racemization (epimerization), especially with certain coupling reagents and basic conditions.[2]
-
Side reactions during deprotection: The removal of the Cbz and benzyl ester groups can sometimes lead to the formation of byproducts if the reaction conditions are not optimal.
Q4: Can I use H-Lys(Z)-OBzl·HCl in standard Fmoc-based solid-phase peptide synthesis (SPPS)?
H-Lys(Z)-OBzl·HCl is generally not compatible with standard Fmoc-based SPPS. The Cbz and benzyl ester protecting groups are typically removed by hydrogenolysis or strong acids, conditions which are often incompatible with the acid-labile resins and side-chain protecting groups used in Fmoc chemistry.[3]
Q5: How can I improve the solubility of H-Lys(Z)-OBzl·HCl in my reaction?
H-Lys(Z)-OBzl·HCl is generally soluble in polar aprotic solvents like DMF and NMP. If you encounter solubility issues, consider the following:
-
Solvent Choice: Ensure you are using a high-purity, anhydrous grade of DMF or NMP.
-
Sonication: Briefly sonicating the reaction mixture can help dissolve the starting material.
-
Gentle Warming: Gently warming the solution may improve solubility, but be cautious as excessive heat can promote side reactions.
Troubleshooting Guides
Problem 1: Low Coupling Yield / Incomplete Reaction
Symptoms:
-
Low yield of the desired peptide.
-
Presence of unreacted starting materials upon reaction analysis (e.g., by TLC or LC-MS).
-
Detection of deletion sequences in the final product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yield.
Problem 2: Presence of Diastereomeric Impurities (Racemization)
Symptoms:
-
Appearance of a peak with the same mass as the desired peptide but a different retention time in chiral HPLC analysis.
-
Complex NMR spectra indicating the presence of diastereomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization.
Data Presentation
The following table summarizes common issues encountered during the use of this compound and their potential impact on reaction outcomes. The quantitative data presented are illustrative and can vary based on the specific reaction conditions, sequence, and scale.
| Issue | Potential Cause | Typical Yield Reduction | Common Side Products |
| Incomplete Coupling | Insufficient neutralization of HCl salt; Steric hindrance; Poor solubility of reagents. | 10-50% | Deletion sequences (peptide lacking the lysine residue). |
| Racemization | Use of certain coupling reagents (e.g., carbodiimides without additives); Excess base. | 5-20% | Diastereomers of the final peptide. |
| Incomplete Deprotection | Catalyst poisoning (in hydrogenolysis); Insufficient reaction time or inadequate acid strength. | 15-60% | Partially protected peptides (e.g., still containing Cbz or benzyl ester groups). |
| Side-chain Acylation | Inadequate protection of the Nα-amino group of the incoming amino acid. | 5-15% | Branched peptides where the incoming amino acid has coupled to both the Nα and Nε amino groups of a deprotected lysine. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling
This protocol describes a general method for coupling an Nα-protected amino acid to this compound in solution-phase.
Materials:
-
This compound (H-Lys(Z)-OBzl·HCl)
-
Nα-protected amino acid (e.g., Boc-Ala-OH) (1.0 equivalent)
-
Coupling reagent (e.g., HATU) (1.0 equivalent)
-
Non-nucleophilic base (e.g., DIPEA) (2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve the Nα-protected amino acid and HATU in anhydrous DMF.
-
In a separate flask, dissolve H-Lys(Z)-OBzl·HCl in anhydrous DMF and add DIPEA. Stir for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.
-
Add the solution of the free lysine derivative to the solution of the activated Nα-protected amino acid.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by aqueous extraction to remove excess reagents and byproducts.
Protocol 2: General Procedure for Deprotection via Catalytic Hydrogenolysis
This protocol describes the simultaneous removal of the N6-Cbz and benzyl ester protecting groups.
Materials:
-
Protected peptide containing the Lys(Z)-OBzl residue
-
10% Palladium on carbon (Pd/C) (5-10 mol% Pd)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected peptide in a suitable solvent.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Signaling Pathways and Workflows
Caption: General experimental workflow for peptide synthesis.
References
Technical Support Center: H-Lys(Z)-OBzl·HCl in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve peptide synthesis yield and purity when using H-Lys(Z)-OBzl·HCl.
Frequently Asked Questions (FAQs)
Q1: What is H-Lys(Z)-OBzl·HCl and what is its primary role in peptide synthesis? H-Lys(Z)-OBzl·HCl is a protected derivative of the amino acid L-lysine.[1][2][3] In this compound, the epsilon (ε) amino group on the side chain is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is protected as a benzyl ester (OBzl).[1][4] The α-amino group is available for peptide bond formation and is present as a hydrochloride (HCl) salt to improve the compound's stability and handling.[5][6] Its primary use is as a building block in solution-phase and solid-phase peptide synthesis (SPPS).[5][7]
Q2: In which peptide synthesis strategies is H-Lys(Z)-OBzl·HCl typically used? H-Lys(Z)-OBzl·HCl is most compatible with the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protecting group strategy.[8] In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while the more stable Z and Bzl groups on the lysine side-chain and C-terminus, respectively, are considered "permanent" and are removed during the final cleavage step.[9][10] The Z group is stable under the acidic conditions used to remove the Boc group and the basic conditions used to remove Fmoc groups, allowing for its use in various strategies.[9][11]
Q3: How are the Z and OBzl protecting groups removed? Both the benzyloxycarbonyl (Z) and benzyl ester (Bzl) groups are typically removed simultaneously via catalytic hydrogenolysis.[11][12] This reaction is commonly carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[12] Alternative methods for Z-group removal include treatment with strong acids like HBr in acetic acid or liquid HF, though catalytic hydrogenation is a milder and more common approach.[9][10]
Q4: Why is neutralization of H-Lys(Z)-OBzl·HCl necessary before coupling? The α-amino group of H-Lys(Z)-OBzl·HCl is protonated as a hydrochloride salt. For the nucleophilic attack on the activated carboxyl group of the incoming amino acid to occur, this amino group must be deprotonated to its free amine form.[6] This is achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture before the coupling step.[6][8][12] Insufficient neutralization can lead to a lower pH, inhibiting the coupling reaction and resulting in low yields.[6]
Troubleshooting Guide
Issue 1: Low or No Coupling Efficiency
Q: My coupling reaction with H-Lys(Z)-OBzl·HCl has a very low yield. What are the potential causes and solutions? A: Low coupling efficiency is a common problem in peptide synthesis and can stem from several factors.
-
Inadequate Neutralization: The HCl salt must be fully neutralized to the free amine for the reaction to proceed.[6]
-
Poor Solubility: The protected amino acid or the growing peptide chain may have poor solubility in the reaction solvent, reducing the effective concentration of reactants.
-
Solution: Ensure H-Lys(Z)-OBzl·HCl is fully dissolved. Solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used.[12] For difficult sequences prone to aggregation, consider using N-methyl-2-pyrrolidone (NMP) or performing the synthesis at a slightly elevated temperature.[13]
-
-
Inefficient Activation/Degraded Reagents: The coupling reagents (e.g., DCC, HBTU, HATU) may be degraded due to moisture, or the activation step may be incomplete.[6][14]
-
Steric Hindrance: The amino acids being coupled may be sterically bulky, slowing down the reaction rate.[14][15]
-
Solution: Extend the coupling reaction time. For particularly difficult couplings, a "double coupling" procedure, where the coupling step is repeated with fresh reagents, can be effective.[15]
-
Issue 2: Presence of Impurities and Side Reactions
Q: My final product is impure. What are the common side reactions and how can I minimize them? A: Side reactions can significantly reduce the purity of the final peptide.
-
Racemization: The chiral center of the activated amino acid can epimerize during the coupling step, leading to diastereomeric impurities.[5][16] This is a particular risk with carbodiimide reagents like DCC when used alone.[5]
-
Incomplete Deprotection: Residual Z or Bzl groups after the final cleavage step will result in impurities with a higher mass.
-
Solution: Ensure the catalytic hydrogenation reaction goes to completion. Monitor the reaction by TLC or HPLC.[8] If the reaction stalls, filtering and adding fresh Pd/C catalyst may be necessary. Ensure the catalyst is not poisoned.
-
-
Side-chain Modification during Hydrogenation: In some cases, side reactions can occur during catalytic hydrogenation in DMF, leading to modification of lysine or histidine residues.[18]
Quantitative Data Summary
The yield of peptide synthesis can be highly dependent on the sequence, scale, and purification method. The following table provides typical parameters for a solution-phase dipeptide synthesis as a general reference.
| Parameter | Value | Conditions / Notes |
| Crude Product Yield | 80 - 95% | Yield after initial aqueous work-up, prior to chromatography.[19] |
| Purified Product Yield | 70 - 85% | Yield after purification by silica gel column chromatography.[19] |
| Final Purity | >95% | Determined by HPLC and/or NMR analysis.[19] |
| Deprotection (Hydrogenolysis) Time | 1 - 4 hours | Catalytic transfer hydrogenation; should be monitored by TLC.[19] |
| Deprotection Yield | >90% | Yield of the fully deprotected dipeptide after work-up.[19] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Boc-AA-OH with H-Lys(Z)-OBzl·HCl
This protocol describes a general procedure for forming a dipeptide using DCC/HOBt as coupling agents.
Materials:
-
Boc-protected Amino Acid (Boc-AA-OH)
-
H-Lys(Z)-OBzl·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)[8]
-
1-Hydroxybenzotriazole (HOBt)[8]
-
N,N-Diisopropylethylamine (DIPEA)[8]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[8][12]
-
Ethyl acetate (EtOAc), 1 M HCl, Saturated NaHCO₃, Brine[8][12]
-
Anhydrous Magnesium Sulfate (MgSO₄)[8]
Procedure:
-
Neutralization: In a reaction vessel, dissolve H-Lys(Z)-OBzl·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution for 15-20 minutes at room temperature to liberate the free amine.[8][12]
-
Activation: In a separate flask, dissolve the Boc-AA-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the flask to 0°C in an ice bath.[12]
-
Add a solution of DCC (1.1 eq) in DCM to the cooled Boc-AA-OH solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12] Stir this activation mixture at 0°C for 30-45 minutes.[8]
-
Coupling: Add the neutralized free amine solution from Step 1 to the activated acid mixture from Step 3.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8][12][19]
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU.[12]
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[8][12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.[8][12]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: Deprotection of Z and OBzl Groups by Catalytic Hydrogenolysis
This protocol describes the final step to remove the side-chain and C-terminal protecting groups.
Materials:
-
Protected Peptide (e.g., Boc-AA-Lys(Z)-OBzl)
-
10% Palladium on Carbon (Pd/C) catalyst[12]
-
Hydrogen (H₂) gas source (balloon or Parr shaker)[12]
-
Celite
Procedure:
-
Dissolve the protected peptide in MeOH.[12]
-
Carefully add the 10% Pd/C catalyst to the solution (approximately 10% by weight of the peptide).[12]
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.[12]
-
Monitor the reaction by TLC or Mass Spectrometry until all starting material is consumed (typically overnight).[12]
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[12]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizations
Caption: Solution-phase coupling workflow using H-Lys(Z)-OBzl·HCl.
Caption: Troubleshooting decision tree for low peptide synthesis yield.
References
- 1. H-Lys(Z)-OBzl•HCl | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 2. peptide.com [peptide.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Buy H-Lys(Boc)-OBzl HCl [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Troubleshooting incomplete deprotection of Cbz group from lysine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the carboxybenzyl (Cbz) protecting group from lysine residues.
Troubleshooting Incomplete Cbz Deprotection
Question: My catalytic hydrogenation for Cbz deprotection is slow or incomplete. What are the common causes and how can I resolve this?
Answer: Sluggish or incomplete catalytic hydrogenation of a Cbz-protected lysine is a frequent issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is outlined below.
Potential Causes and Solutions for Incomplete Catalytic Hydrogenolysis
| Potential Cause | Description | Recommended Solution(s) |
| Catalyst Poisoning | The palladium catalyst is highly susceptible to deactivation by sulfur-containing compounds (e.g., thiols, thioethers from methionine residues) or other impurities in the substrate or solvent.[1][2] | - Ensure high purity of the starting material and solvents. - If the substrate contains sulfur, consider alternative deprotection methods such as acid-catalyzed cleavage.[1][3] - In some cases, using liquid ammonia as a solvent may mitigate poisoning by cysteine or methionine.[4] |
| Poor Catalyst Activity | The activity of palladium on carbon (Pd/C) can vary between batches and degrade over time.[1][5] | - Use a fresh batch of high-quality catalyst.[1][5] - Increase the catalyst loading (e.g., from 5-10 mol% to 10-20 mol%).[3] - Consider activating the catalyst by heating it in a vacuum.[2] |
| Insufficient Hydrogen | Inadequate hydrogen supply will slow down or stall the reaction. | - Increase the hydrogen pressure (e.g., to 50 psi or higher).[1][5] - For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate, formic acid).[5][6] |
| Inadequate Mixing | As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[1][5] | - Ensure vigorous stirring or agitation of the reaction mixture.[1][5] |
| Product Inhibition | The newly formed free amine of lysine can coordinate with the palladium catalyst, inhibiting its activity.[1] | - Add a small amount of a weak acid, such as acetic acid, to protonate the product amine and reduce its coordination to the catalyst.[1][2] |
| N-Benzylation Side Reaction | If the reaction stalls or there is a lack of sufficient hydrogen, an N-benzyl side product can form.[5][7] | - Ensure an adequate and continuous supply of hydrogen.[7] |
Troubleshooting Workflow for Incomplete Hydrogenolysis
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis of Cbz-lysine.
Frequently Asked Questions (FAQs)
Question: What are the best alternative methods for Cbz deprotection if my substrate is sensitive to catalytic hydrogenation?
Answer: If your molecule contains functional groups that are also reduced under catalytic hydrogenation conditions (e.g., alkenes, alkynes, nitro groups), acid-catalyzed or nucleophilic cleavage methods are excellent alternatives.[5][8]
-
Acid-Mediated Cleavage: This method is effective and avoids the use of heavy metals.[9] Common reagents include hydrogen bromide in acetic acid (HBr/HOAc), trifluoroacetic acid (TFA), and Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[7][8][9] Acid-based strategies can be safer, more cost-effective, and scalable, especially in industrial settings.[9]
-
Nucleophilic Cleavage: For substrates with sensitive functionalities, treatment with 2-mercaptoethanol in the presence of a base in a solvent like N,N-dimethylacetamide (DMAC) provides a mild and effective deprotection route.[5][10]
Question: I am observing unexpected side products. What are they and how can I minimize them?
Answer: The nature of side products depends on the deprotection method used.
-
During Catalytic Hydrogenation: Over-reduction of other functional groups can occur.[5] To avoid this, transfer hydrogenation using a milder hydrogen donor like ammonium formate can offer better selectivity.[5]
-
During Acidic Cleavage: The benzyl cation generated during cleavage can cause undesired alkylation of other nucleophilic sites in your molecule.[5] The use of scavengers like triisopropylsilane (TIS) or thioanisole can trap the benzyl cation and prevent this side reaction.[3] If a carboxylic acid like acetic acid is used as the solvent, it can lead to the N-acetylation of the deprotected amine.[5][11] Using a non-nucleophilic acid/solvent system, such as HCl in dioxane, can prevent this.[1]
Question: How can I monitor the progress of my Cbz deprotection reaction?
Answer: The completion of the reaction can be monitored by a combination of chromatographic and spectroscopic techniques.[3]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material (Cbz-lysine) and the appearance of the deprotected product.[3]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative analysis of the reaction mixture, allowing for the determination of the percentage of starting material consumed and product formed.[3][12]
Cbz Deprotection of Lysine: The Chemical Transformation
Caption: General reaction scheme for the deprotection of a Cbz-protected lysine.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂ Gas
-
Preparation: Dissolve the Cbz-protected lysine derivative in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a flask equipped with a magnetic stir bar.[5]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution.[5]
-
Hydrogenation Setup: Purge the flask with an inert gas (e.g., nitrogen or argon), then evacuate and backfill with hydrogen gas. Repeat this cycle 3-5 times.[5]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.[5]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is fully consumed.[8]
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected lysine, which can be purified further if necessary.[8]
Protocol 2: Transfer Hydrogenation using Ammonium Formate
-
Preparation: Dissolve the Cbz-protected lysine in methanol or ethanol.
-
Reagent Addition: Add 10% Pd/C catalyst, followed by the addition of ammonium formate (typically 3-5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1. The work-up will also remove the ammonium formate salts.
Protocol 3: Acid-Mediated Deprotection using HCl in Organic Solvent
-
Preparation: To a clean, dry reaction flask, add the Cbz-protected lysine derivative.[9]
-
Reagent Addition: Add a solution of HCl in an organic solvent (e.g., isopropanol hydrochloride (IPA·HCl) or HCl in dioxane).[9]
-
Reaction: Stir the reaction mixture at room temperature or with heating (e.g., 65-75°C) for the required duration (typically a few hours).[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: After completion, the solvent can be distilled off under vacuum. The resulting crude product can then be purified, often involving neutralization and extraction or crystallization.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. tdcommons.org [tdcommons.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Routine therapeutic monitoring of the active metabolite of carbamazepine: Is it really necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Conditions for N⁶-Cbz-L-lysine Benzyl Ester
Welcome to the technical support center for the optimization of coupling conditions for N⁶-Cbz-L-lysine benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the synthesis of peptides containing this derivative.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of N⁶-Cbz-L-lysine benzyl ester challenging?
The primary challenge in coupling N⁶-Cbz-L-lysine benzyl ester lies in the steric hindrance posed by the bulky benzyloxycarbonyl (Cbz) and benzyl (Bzl) protecting groups. This steric bulk can impede the approach of the activated carboxyl group of the incoming amino acid to the α-amino group of the lysine derivative, potentially leading to slower reaction rates and incomplete coupling.
Q2: What are the most common issues encountered during the coupling of N⁶-Cbz-L-lysine benzyl ester?
Researchers may encounter several issues, including:
-
Low Coupling Yields: Incomplete reactions can result in the presence of unreacted starting materials and the formation of deletion sequences in the final peptide.
-
Side Reactions: The most common side reaction is racemization at the α-carbon of the activated amino acid. Other potential side reactions include the formation of N-acylurea byproduct when using carbodiimides, and guanidinylation of the free amine when using certain uronium/aminium salt coupling reagents in excess.
-
Difficult Purification: The separation of the desired product from unreacted starting materials and byproducts can be challenging.
Q3: Which coupling reagents are recommended for N⁶-Cbz-L-lysine benzyl ester?
For sterically hindered amino acids like N⁶-Cbz-L-lysine benzyl ester, high-efficiency coupling reagents are recommended. These include:
-
Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly effective. HATU is often considered a top choice for difficult couplings due to the formation of a highly reactive OAt-ester.[1][2][3] COMU offers comparable reactivity to HATU with the added benefit of being based on Oxyma, which is considered safer than HOBt or HOAt.[1][2]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents. PyAOP is particularly effective for coupling sterically hindered amino acids.[2] These reagents avoid the potential for N-terminal guanidinylation, a side reaction sometimes observed with uronium/aminium salts.
Carbodiimide-based reagents like DCC or DIC in combination with additives like HOBt or Oxyma can also be used, but they may be less effective for such sterically demanding couplings compared to onium salt-based reagents.[1]
Q4: How can racemization be minimized during the coupling reaction?
Racemization is a critical concern in peptide synthesis. To minimize the loss of stereochemical integrity, consider the following strategies:
-
Choice of Coupling Reagent and Additive: Use coupling reagents known for low racemization potential, such as HATU or PyAOP.[2][4] When using carbodiimides, the addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure is crucial.[5]
-
Base Selection: The choice of base can significantly influence the extent of racemization. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used. However, for particularly sensitive couplings, a weaker base such as N-methylmorpholine (NMM) may be preferred to reduce the risk of racemization.[5]
-
Temperature Control: Perform the coupling reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.[4] Elevated temperatures can increase the rate of racemization.
-
Minimize Pre-activation Time: Keep the pre-activation time of the carboxylic acid component with the coupling reagent to a minimum before adding the amine component.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | Steric Hindrance: The bulky Cbz and benzyl groups on the lysine derivative are impeding the reaction. | - Switch to a more potent coupling reagent: Use HATU, COMU, or PyAOP. - Increase reagent excess: Use a higher excess (1.5-2.0 equivalents) of the N-α-protected amino acid and coupling reagent. - Extend reaction time: Increase the reaction time (e.g., from 2-4 hours to overnight) and monitor the reaction progress by TLC or HPLC. - Increase temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50°C), but be mindful of the increased risk of racemization. |
| Suboptimal Activation of the Carboxylic Acid | - Check the quality of the coupling reagent: Ensure that the coupling reagent is fresh and has been stored under anhydrous conditions. - Pre-activation: Allow the N-α-protected amino acid to pre-activate with the coupling reagent and base for a few minutes before adding the N⁶-Cbz-L-lysine benzyl ester. | |
| Presence of Side Products | Racemization: Loss of stereochemical integrity of the coupled amino acid. | - Use a racemization-suppressing additive: Ensure the presence of HOBt, HOAt, or Oxyma, especially when using carbodiimides.[5] - Optimize the base: Consider switching from DIPEA to a weaker base like NMM.[5] - Lower the reaction temperature: Perform the coupling at 0°C.[4] |
| N-acylurea Formation: Byproduct from carbodiimide coupling reagents. | - Use an additive: HOBt or Oxyma can suppress the formation of N-acylurea. - Switch to an onium salt-based coupling reagent: HATU, PyBOP, or COMU do not produce this byproduct. | |
| Guanidinylation: Capping of the free amine with uronium/aminium salt reagents. | - Avoid excess coupling reagent: Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid. - Pre-activate the carboxylic acid: This consumes the coupling reagent before the addition of the amine component. | |
| Difficult Purification | Similar Polarity of Product and Starting Materials | - Optimize chromatography conditions: Use a high-resolution silica gel and test different solvent systems to achieve better separation. - Recrystallization: If the product is crystalline, recrystallization can be an effective purification method. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
While specific data for N⁶-Cbz-L-lysine benzyl ester is limited, the following table provides a general comparison of coupling reagents for other sterically hindered amino acids, which can serve as a useful guide.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Typical Reaction Time (h) | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | 90-99% | 1-4 | Low | Highly efficient for hindered couplings.[3] |
| COMU | Uronium/Aminium Salt | 90-98% | 1-3 | Low | Performance is comparable to HATU, with a better safety profile.[3] |
| PyBOP | Phosphonium Salt | 85-95% | 2-6 | Low | Efficient and avoids guanidinylation side reactions.[3] |
| DCC/HOBt | Carbodiimide | 70-90% | 12-24 | Moderate | Cost-effective, but can lead to N-acylurea byproduct and higher racemization. |
Experimental Protocols
Protocol 1: General Solution-Phase Coupling using HATU
This protocol describes the coupling of an N-α-Fmoc-protected amino acid to N⁶-Cbz-L-lysine benzyl ester hydrochloride.
Materials:
-
N-α-Fmoc-amino acid (1.0 eq)
-
N⁶-Cbz-L-lysine benzyl ester hydrochloride (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the N-α-Fmoc-amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 1-2 minutes for pre-activation.
-
In a separate flask, dissolve N⁶-Cbz-L-lysine benzyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the activated N-α-Fmoc-amino acid solution to the lysine derivative solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the solution-phase coupling of an N-α-Fmoc-amino acid to N⁶-Cbz-L-lysine benzyl ester using HATU.
Caption: Troubleshooting logic for addressing low coupling yield while considering the risk of racemization.
References
How to prevent racemization during activation of H-Lys(Z)-OBzl·HCl
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with detailed guidance on preventing racemization during the activation of H-Lys(Z)-OBzl·HCl for peptide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stereochemical integrity of your lysine-containing peptides.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the activation and coupling of H-Lys(Z)-OBzl·HCl.
Issue 1: Significant Racemization Detected in the Final Peptide
-
Potential Cause: Formation of a planar oxazolone intermediate upon carboxyl group activation. This is the primary pathway for racemization.
-
Solution:
-
Utilize Racemization-Suppressing Additives: Always use coupling reagents in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives convert the highly reactive activated intermediate into a more stable active ester that is less prone to oxazolone formation.[1]
-
Optimize Coupling Reagent Choice: For carbodiimide-mediated couplings (e.g., using DCC or DIC), the addition of HOBt is crucial. Studies have shown that the DCC/HOBt method leads to less epimerization for Z-protected amino acids.[2]
-
Control Reaction Temperature: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly decrease the rate of racemization.[3]
-
Issue 2: Low Coupling Efficiency or Incomplete Reaction
-
Potential Cause: The amino group of H-Lys(Z)-OBzl·HCl is protonated and therefore not nucleophilic.
-
Solution:
-
Neutralize the Hydrochloride Salt: Before the coupling reaction, the hydrochloride salt must be neutralized to liberate the free amine. This is achieved by adding one equivalent of a tertiary base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[4]
-
Choice of Base: When racemization is a concern, a weaker, sterically hindered base is preferable. N-methylmorpholine (NMM) is a good choice. While efficient, stronger bases like DIPEA should be used cautiously and in the minimum effective amount.
-
Issue 3: Side Product Formation
-
Potential Cause: In carbodiimide-mediated couplings, side reactions such as the formation of N-acylurea can occur, reducing the yield of the desired peptide.
-
Solution:
-
Use of Additives: Additives like HOBt or HOAt not only suppress racemization but also minimize the formation of N-acylurea.
-
Control Temperature: Low temperatures are recommended for carbodiimide-mediated couplings to reduce side reactions.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the activation of H-Lys(Z)-OBzl·HCl?
A1: The primary cause of racemization during the activation of N-protected amino acids like H-Lys(Z)-OBzl·HCl is the formation of a planar oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes, and the resulting intermediate has an acidic proton at the alpha-carbon. Abstraction of this proton leads to a loss of stereochemical integrity. A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base.
Q2: Which coupling reagents are best for minimizing racemization of H-Lys(Z)-OBzl·HCl?
A2: While specific comparative data for H-Lys(Z)-OBzl·HCl is limited, studies on similar Z-protected amino acids suggest that carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) used in combination with 1-hydroxybenzotriazole (HOBt) are very effective at minimizing racemization.[2] Uronium/aminium-based reagents such as HATU and HBTU, which incorporate a HOAt or HOBt moiety, are also excellent choices for suppressing racemization.[5]
Q3: What role does the hydrochloride salt play in the reaction?
A3: H-Lys(Z)-OBzl·HCl is provided as a hydrochloride salt to improve its stability and handling. However, the protonated amino group is not nucleophilic and will not participate in the coupling reaction. Therefore, it is essential to add one equivalent of a suitable base to neutralize the salt and free the amino group before the coupling step.[4]
Q4: How does temperature affect racemization?
A4: Higher reaction temperatures increase the rate of both the desired coupling reaction and the undesired racemization. To minimize racemization, it is highly recommended to perform the activation and coupling steps at a reduced temperature, typically starting at 0°C.[3]
Q5: Which solvent should I use?
A5: The choice of solvent can influence the extent of racemization. Less polar solvents may help reduce racemization. Dichloromethane (DCM) or a mixture of DCM and N,N-dimethylformamide (DMF) are commonly used. The solubility of all reactants should be considered when selecting a solvent.
Quantitative Data Summary
The following table summarizes the typical extent of racemization observed with different coupling methods for Z-protected amino acids. Note that Lys(Z) has been identified as a residue with low sensitivity to racemization.[2]
| Coupling Method | Additive | Typical % Racemization (Epimer) | Reference |
| DCC | HOBt | Low | [2] |
| BOP | HOBt | Moderate | [2] |
| HBTU | HOBt | Moderate | [2] |
| Mixed Anhydride | None | Variable | [2] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of an N-Protected Amino Acid to H-Lys(Z)-OBzl·HCl using DCC/HOBt
Objective: To achieve efficient coupling with minimal racemization.
Materials:
-
N-protected amino acid (e.g., Z-Phe-OH)
-
H-Lys(Z)-OBzl·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
Procedure:
-
Neutralization of H-Lys(Z)-OBzl·HCl:
-
In a round-bottom flask, dissolve H-Lys(Z)-OBzl·HCl (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Methylmorpholine (NMM) (1.0 equivalent) dropwise with stirring.
-
Stir the mixture at 0°C for 15 minutes to ensure complete neutralization.
-
-
Activation of the N-Protected Amino Acid:
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be used.
-
Cool this solution to 0°C in an ice bath.
-
-
Coupling Reaction:
-
To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will start to form.
-
Stir the activation mixture at 0°C for 15-20 minutes.
-
Add the neutralized H-Lys(Z)-OBzl solution from step 1 to the activated amino acid mixture at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, then let it slowly warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.
Caption: Experimental workflow for low-racemization coupling.
Caption: Troubleshooting logic for addressing racemization issues.
References
Technical Support Center: Purification of Peptides Containing N6-Carbobenzoxy-L-lysine (Z-Lys)
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides containing N6-Carbobenzoxy-L-lysine (Z-Lys). The presence of the carbobenzoxy (Z) protecting group on the lysine side chain significantly increases the peptide's hydrophobicity, which can lead to issues with solubility, aggregation, and chromatographic separation. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address these common problems.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Peptide Solubility
-
Symptom: The crude lyophilized peptide does not fully dissolve in standard aqueous buffers for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), such as water with 0.1% trifluoroacetic acid (TFA). The solution appears cloudy or contains visible particulates.[1]
-
Possible Cause: The high hydrophobicity of the peptide, conferred by the Z-Lys residue and other non-polar amino acids in the sequence, leads to poor solubility in aqueous solutions.[2]
-
Solution:
-
Use Organic Solvents for Initial Dissolution: Dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first.
-
Gradual Dilution: Slowly add the aqueous mobile phase (e.g., Mobile Phase A: 0.1% TFA in water) to the dissolved peptide concentrate with vortexing.
-
Test Different Solvents: If solubility remains an issue, test other solvents such as acetonitrile, isopropanol, or hexafluoroisopropanol (HFIP) for initial dissolution.
-
Sonication: Use a sonication bath to aid in the dissolution process, but be cautious to avoid heating the sample, which could cause degradation.[3]
-
Problem 2: Broad or Tailing Peaks in RP-HPLC
-
Symptom: During RP-HPLC analysis, the peak corresponding to the Z-Lys peptide is not sharp, showing significant broadening or tailing.
-
Possible Cause:
-
Solution:
-
Increase Column Temperature: Elevating the column temperature to 40-50°C can disrupt aggregation and improve peak shape.[2]
-
Use a Less Hydrophobic Column: Switch from a C18 column to a C8 or C4 column to reduce the strong hydrophobic interactions.
-
Optimize Mobile Phase: Experiment with different organic modifiers (e.g., isopropanol instead of acetonitrile) or ion-pairing agents (e.g., formic acid instead of TFA).[2]
-
Lower Peptide Concentration: Injecting a more dilute sample can reduce the tendency for on-column aggregation.[2]
-
Adjust Gradient Slope: A shallower gradient can often improve the resolution and shape of hydrophobic peptide peaks.
-
Problem 3: Co-elution with Hydrophobic Impurities
-
Symptom: The main peptide peak is not well-resolved from nearby impurity peaks, making it difficult to collect pure fractions.
-
Possible Cause: Hydrophobic impurities, such as deletion sequences or by-products from synthesis, have retention times very similar to the target Z-Lys peptide in RP-HPLC.[2]
-
Solution:
-
Employ Orthogonal Chromatography: Use a secondary purification method based on a different separation principle. Ion-exchange chromatography (IEC) is an excellent choice as it separates molecules based on charge rather than hydrophobicity.[5][6] A peptide with a net positive charge can be purified using cation-exchange chromatography.[7]
-
Optimize RP-HPLC Selectivity:
-
Change the ion-pairing agent (e.g., from TFA to perfluorobutyric acid) to alter the retention of the peptide relative to impurities.[8]
-
Modify the pH of the mobile phase (if the protecting groups are stable) to change the ionization state and retention of the peptide and impurities.
-
-
Develop a Very Shallow Gradient: A very slow, shallow gradient around the elution point of the target peptide can significantly enhance resolution.
-
Problem 4: Incomplete Z-Group Cleavage
-
Symptom: After the deprotection step (e.g., catalytic hydrogenation), mass spectrometry analysis shows a significant amount of starting material (the Z-protected peptide) remaining.[1]
-
Possible Cause:
-
Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst is old or has been poisoned.
-
Insufficient Hydrogen Donor: The amount of hydrogen donor (e.g., formic acid, ammonium formate, H2 gas) is insufficient.
-
Poor Solubility: The peptide is not fully dissolved in the reaction solvent, limiting access to the catalyst.
-
-
Solution:
-
Use Fresh Catalyst: Always use fresh, high-quality Pd/C catalyst.
-
Increase Hydrogen Donor: Add the hydrogen donor in excess.
-
Optimize Solvent System: Ensure the peptide is fully dissolved. A mixture of acetic acid, methanol, or water may be required.
-
Monitor Reaction Progress: Track the reaction using analytical HPLC or LC-MS to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing Z-Lys?
A1: The main challenges stem from the benzyloxycarbonyl (Z) group, which significantly increases the peptide's hydrophobicity. This leads to:
-
Poor Solubility: Difficulty dissolving the peptide in standard aqueous buffers for RP-HPLC.[1][3]
-
Peptide Aggregation: Increased intermolecular interactions causing aggregation, which results in broad peaks during chromatography and potential product loss.[2][4]
-
Difficult Separation: Co-elution with other hydrophobic impurities generated during peptide synthesis.[2]
Q2: Which chromatographic method is best for purifying a peptide with the Z-Lys group still attached?
A2: Reversed-Phase HPLC (RP-HPLC) is the most common and powerful method for peptide purification.[9][10][11] However, modifications to standard protocols are often necessary for highly hydrophobic Z-Lys peptides. For peptides with a significant net charge, Ion-Exchange Chromatography (IEC) can be a highly effective orthogonal technique used either before or after an RP-HPLC step to improve purity.[5][6]
Q3: How do I select the right column and mobile phase for my Z-Lys peptide?
A3: For a highly hydrophobic Z-Lys peptide, it is best to start with a less retentive stationary phase to avoid excessively long run times or irreversible binding.
| Parameter | Starting Recommendation | Rationale |
| Column Stationary Phase | C8 or C4 Reversed-Phase | Reduces strong hydrophobic interactions compared to C18, improving peak shape and recovery.[2] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | Standard ion-pairing agent that protonates basic residues and provides good peak shape. |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile | Acetonitrile is the most common organic modifier, providing good resolving power.[9] |
| Alternative Modifiers | Isopropanol, Ethanol | Can alter selectivity and may improve solubility for extremely hydrophobic peptides.[2] |
Q4: Can I remove the Z-group from Lysine while other protecting groups (like Boc) are present?
A4: Yes, this is a key advantage of the Z-group. It is stable to the mildly acidic conditions used to remove Boc groups (e.g., TFA). The Z-group is typically removed under different conditions, most commonly catalytic hydrogenation (e.g., H2, Pd/C), which does not affect Boc groups. This "orthogonal" stability allows for selective deprotection strategies in complex syntheses.[12][13]
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Z-Lys-Containing Peptide
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of DMSO (e.g., 10-20 mg in 100 µL).
-
Vortex until fully dissolved.
-
Slowly add Mobile Phase A (0.1% TFA in water) to the desired final concentration (e.g., 1-5 mg/mL), vortexing during addition. If precipitation occurs, increase the initial DMSO volume or try a different solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.[9]
-
-
Chromatographic Method:
-
Column: C8 reversed-phase column (e.g., 4.6 mm ID x 250 mm L, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID).
-
Detection: 220 nm.
-
Column Temperature: 40°C.
-
Gradient: Develop a shallow gradient based on an initial scouting run. A typical starting point is a linear gradient from 10% to 70% Mobile Phase B over 30-60 minutes.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions across the main peak(s).
-
Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: Z-Group Cleavage by Catalytic Hydrogenation
-
Reaction Setup:
-
Dissolve the purified Z-Lys-containing peptide in a suitable solvent (e.g., acetic acid, methanol, or an aqueous buffer).
-
Add 10% Palladium on carbon (Pd/C) catalyst. The catalyst amount is typically 10-20% by weight relative to the peptide.[2]
-
-
Hydrogen Donor Addition:
-
Add a hydrogen donor, such as ammonium formate or formic acid, in excess (e.g., 10-20 equivalents). Alternatively, bubble hydrogen gas through the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by analytical HPLC or LC-MS until all starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Lyophilize the filtrate to obtain the crude deprotected peptide, which can then be purified by RP-HPLC if necessary.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polypeptide.com [polypeptide.com]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. reddit.com [reddit.com]
- 9. renyi.hu [renyi.hu]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N6-Carbobenzoxy-L-lysine Benzyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other challenges encountered during the synthesis of N6-Carbobenzoxy-L-lysine benzyl ester.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis, categorized by the observed issue.
Issue 1: Low Yield of N6-Carbobenzoxy-L-lysine Benzyl Ester
Low product yield is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Cbz-Protection of Lysine: The initial protection of the N6-amino group of L-lysine may be inefficient. | Ensure the pH of the reaction mixture is maintained between 9 and 10 during the addition of benzyl chloroformate to facilitate the reaction.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze, reducing the amount available for the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen). Add the benzyl chloroformate slowly to the cooled reaction mixture. |
| Incomplete Deprotonation: The amino group of lysine needs to be deprotonated to become sufficiently nucleophilic. | Use a sufficiently strong base, such as sodium hydroxide or triethylamine, to deprotonate the lysine.[2] For the subsequent benzylation step, a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF can ensure complete deprotonation.[2] |
| Poor Solubility of Reactants: The starting materials may not be fully dissolved in the chosen solvent, leading to an incomplete reaction. | For the Cbz-protection step, ensure the L-lysine salt is fully dissolved in the aqueous base before adding benzyl chloroformate. For the benzylation step, consider using a polar aprotic solvent such as DMF or DMSO to improve solubility.[2] |
| Inefficient Benzyl Esterification: The formation of the benzyl ester may be slow or incomplete under the chosen reaction conditions. | Consider using a more potent coupling reagent like HATU or COMU for the esterification, especially if steric hindrance is a concern. |
Issue 2: Presence of Impurities in the Final Product
The appearance of unexpected spots on a TLC plate or extra peaks in an HPLC chromatogram indicates the presence of impurities.
| Potential Impurity | Identification and Prevention |
| Di-Cbz-Lysine: Both the N6 and Nα amino groups of lysine are protected by a Cbz group. | This can occur with an excess of benzyl chloroformate. Use a controlled amount of benzyl chloroformate (typically 1.05-1.2 equivalents) and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C). |
| Unreacted Starting Materials: Incomplete reaction can leave unreacted N6-Cbz-L-lysine. | Monitor the reaction to completion using TLC or HPLC. Unreacted N6-Cbz-L-lysine can be removed by washing the organic layer with a dilute aqueous base (e.g., 5% NaHCO3) during workup.[1] |
| Benzyl Alcohol: This can form from the hydrolysis of benzyl chloroformate or the decomposition of the benzyl ester. | Can be removed by aqueous washes during workup and by purification of the final product via recrystallization or column chromatography. |
| Racemized Product (D-isomer): The stereochemical integrity of the L-lysine may be compromised. | Avoid excessively high temperatures and prolonged reaction times, especially in the presence of a strong base. The use of certain coupling reagents can also influence the level of racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Cbz-protection of L-lysine?
A1: The optimal pH for the reaction between L-lysine and benzyl chloroformate is typically maintained between 9 and 10.[1] This ensures that the amino group is sufficiently nucleophilic while minimizing side reactions.
Q2: How can I monitor the progress of the reaction?
A2: The progress of both the Cbz-protection and the benzyl esterification steps can be effectively monitored by Thin Layer Chromatography (TLC).[1] This allows for a qualitative assessment of the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative analysis.
Q3: What are the best practices for purifying the final product, N6-Carbobenzoxy-L-lysine benzyl ester?
A3: The crude product can be purified by a series of aqueous washes to remove unreacted reagents and water-soluble byproducts. This typically involves washing the organic solution of the product with a dilute acid, followed by a dilute base, and finally with brine.[1] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Q4: My final product seems to be degrading during workup. What could be the cause?
A4: N6-Carbobenzoxy-L-lysine benzyl ester can be sensitive to strongly acidic or basic conditions, which can lead to the hydrolysis of the benzyl ester or the cleavage of the Cbz protecting group. During the aqueous workup, it is important to use dilute acid and base solutions and to minimize the contact time. Avoid high temperatures during solvent evaporation.
Q5: I am observing a byproduct with a mass corresponding to the dibenzylated product. How can I avoid this?
A5: The formation of a dibenzylated product, where a second benzyl group is attached to the nitrogen, can occur if a large excess of the benzylating agent is used or if the reaction is allowed to proceed for an extended period.[2] To minimize this, use a slight excess of the benzylating agent and monitor the reaction closely to stop it once the desired product is predominantly formed.[2]
Data Presentation
The choice of reagents and reaction conditions can significantly impact the yield and purity of N6-Carbobenzoxy-L-lysine benzyl ester. The following tables provide a summary of how different parameters can affect the outcome of the synthesis.
Table 1: Effect of Base on the N-Benzylation of N-Cbz-glycine (A Model Reaction)
| Base | Solvent | Temperature | Outcome |
| Potassium Carbonate | Dichloromethane (DCM) | Room Temperature | Incomplete deprotonation may lead to lower yields.[2] |
| Sodium Hydride (NaH) | DMF or DMSO | 0°C to Room Temperature | Stronger base ensures more complete deprotonation, potentially leading to higher yields.[2] |
Table 2: Influence of Coupling Method on Racemization in Peptide Synthesis (Representative Data)
| Coupling Reagent | Base | % Racemization (L-D Dipeptide) |
| EEDQ | TEA | 15% |
| DCC/HOSu | None | Not Detected |
Note: This data is for a different peptide coupling but illustrates the significant impact of the coupling reagent on minimizing racemization, a potential side reaction in the synthesis of N6-Carbobenzoxy-L-lysine benzyl ester.
Experimental Protocols
Protocol 1: Synthesis of N6-Carbobenzoxy-L-lysine
This protocol describes the selective protection of the N6-amino group of L-lysine.
-
Dissolution: Dissolve L-lysine monohydrochloride in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath.
-
Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl) portion-wise to the cooled solution while vigorously stirring. Maintain the pH of the solution between 9 and 10 by the dropwise addition of a sodium hydroxide solution.[1]
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Acidify the aqueous layer to a pH of approximately 4 with hydrochloric acid to precipitate the N6-Cbz-L-lysine.[1]
-
Purification: Collect the crude product by filtration, wash it with cold water, and recrystallize from a suitable solvent system like ethanol/water.[1]
Protocol 2: Synthesis of N6-Carbobenzoxy-L-lysine Benzyl Ester (General Procedure)
This protocol outlines a general method for the benzyl esterification of N6-Cbz-L-lysine.
-
Reactant Mixture: Dissolve N6-Cbz-L-lysine in a suitable anhydrous organic solvent, such as dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).[1]
-
Addition of Reagents: To this solution, add benzyl alcohol and a suitable coupling agent (e.g., DCC, EDC with HOBt, or a uronium-based reagent like HATU). If using a carbodiimide, the reaction is typically run at 0°C to room temperature.
-
Reaction Monitoring: Monitor the progress of the esterification by TLC or HPLC.
-
Work-up: After the reaction is complete, filter off any precipitated urea byproduct (if a carbodiimide was used). Wash the filtrate successively with a dilute acid solution (e.g., 1 N HCl), a dilute base solution (e.g., 5% NaHCO3), and brine.[1]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude benzyl ester can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Diagram 1: Synthetic Pathway of N6-Carbobenzoxy-L-lysine Benzyl Ester
Caption: Synthetic route to N6-Carbobenzoxy-L-lysine benzyl ester.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Diagram 3: Potential Side Reactions
Caption: Common side reactions in the synthesis process.
References
Analytical methods for detecting impurities in H-Lys(Z)-OBzl·HCl reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in H-Lys(Z)-OBzl·HCl reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my H-Lys(Z)-OBzl·HCl reaction mixture?
A1: Impurities in H-Lys(Z)-OBzl·HCl synthesis can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Starting materials: Unreacted L-lysine, benzyl alcohol, and reagents used for the introduction of the Z (benzyloxycarbonyl) and benzyl (Bzl) protecting groups.
-
Side-products from protecting groups: Di-protected lysine (Z-Lys(Z)-OBzl), where the α-amino group is also protected with a Z group, and byproducts from the cleavage of protecting groups if harsh conditions are used.
-
Racemization products: The presence of the D-enantiomer of H-Lys(Z)-OBzl·HCl can occur, particularly if the reaction conditions involve high temperatures or strong bases.[1][2]
-
Hydrolysis products: Partial or complete hydrolysis of the benzyl ester can lead to the formation of H-Lys(Z)-OH.
Q2: Which analytical technique is most suitable for routine purity assessment of H-Lys(Z)-OBzl·HCl?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for routine purity analysis and quantification of impurities in H-Lys(Z)-OBzl·HCl samples. It offers high sensitivity and resolution for separating the main component from related impurities.
Q3: How can I confirm the identity of an unknown peak in my HPLC chromatogram?
A3: The most powerful technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS). This method provides the molecular weight of the eluting compounds, which, combined with knowledge of the reaction chemistry, allows for the structural elucidation of impurities. For more detailed structural information, preparative HPLC can be used to isolate the impurity, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What is a typical acceptable purity for commercial H-Lys(Z)-OBzl·HCl?
A4: Commercially available H-Lys(Z)-OBzl·HCl typically has a purity of 98% or higher, as determined by HPLC.[3] Some suppliers offer grades with a minimum purity of 99%.[4]
Troubleshooting Guide: HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of H-Lys(Z)-OBzl·HCl reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | 1. Contamination: From solvent, glassware, or the HPLC system itself. 2. Air Bubbles: In the detector or pump. 3. Side-Reaction Products: Formation of impurities such as di-protected lysine or incompletely protected starting materials. | 1. Run a blank gradient (mobile phase only) to check for system peaks. Ensure high-purity solvents and clean injection vials. 2. Degas the mobile phase and purge the pump. 3. If possible, use LC-MS to identify the mass of the unexpected peak and deduce its structure based on potential side reactions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte. 3. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the sample and re-inject. 2. Adjust the pH of the aqueous mobile phase to ensure the analyte is in a single ionic form. 3. Flush the column with a strong solvent or replace it if performance does not improve. |
| Inconsistent Retention Times | 1. Fluctuations in Pump Flow Rate: Due to leaks or air bubbles. 2. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component. 3. Temperature Variations: Inconsistent column temperature. | 1. Check for leaks in the system and purge the pump. 2. Prepare fresh mobile phase and ensure the solvent lines are correctly placed. 3. Use a column oven to maintain a constant temperature. |
| No Peaks Detected | 1. No Injection: Malfunction of the autosampler or manual injector. 2. Detector Issue: Lamp off or incorrect wavelength setting. 3. Sample Degradation: The compound may have degraded in the sample vial. | 1. Verify the injection process. 2. Check the detector status and settings. The benzyl and Z groups have strong UV absorbance around 254 nm. 3. Prepare a fresh sample solution and analyze immediately. |
Quantitative Data Summary
The following table provides a representative summary of quantitative data for a typical analysis of an H-Lys(Z)-OBzl·HCl reaction mixture by HPLC.
| Component | Retention Time (min) | Area (%) | Purity Specification |
| H-Lys(Z)-OBzl·HCl | 15.2 | 99.1 | ≥ 98.0% |
| Unidentified Impurity 1 | 12.8 | 0.4 | ≤ 0.5% |
| Unidentified Impurity 2 | 16.5 | 0.3 | ≤ 0.5% |
| Benzyl Alcohol | 8.5 | 0.2 | Reportable |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of H-Lys(Z)-OBzl·HCl
This protocol provides a general method that can be adapted for the analysis of H-Lys(Z)-OBzl·HCl.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of mobile phase A and B.
Protocol 2: ¹H-NMR for Structural Confirmation
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: Acquire a standard ¹H-NMR spectrum. The chemical shifts and coupling constants of the protons on the lysine backbone, as well as the benzyl and Z protecting groups, should be consistent with the expected structure. Impurities may be visible as additional peaks in the spectrum.
Diagrams
References
Best practices for handling and storing N6-Carbobenzoxy-L-lysine benzyl ester
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides essential information for the safe handling, storage, and use of N6-Carbobenzoxy-L-lysine benzyl ester and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling N6-Carbobenzoxy-L-lysine benzyl ester upon receipt?
A1: Upon receiving N6-Carbobenzoxy-L-lysine benzyl ester, it is crucial to first inspect the packaging for any signs of damage or leakage. The compound should be handled in a well-ventilated area, preferably within a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] A dust respirator should be used to avoid inhalation of the powder.[1]
Q2: What are the optimal storage conditions for N6-Carbobenzoxy-L-lysine benzyl ester?
A2: For long-term stability, it is recommended to store the solid compound at -20°C.[2][3] For shorter periods, storage at 2°C to 8°C is also acceptable.[4] The container should be kept tightly closed and in a dry environment.[4] Some suppliers also recommend storing it under an inert gas, such as nitrogen.[4]
Q3: How should I prepare solutions of N6-Carbobenzoxy-L-lysine benzyl ester?
A3: When preparing solutions, it is important to use an appropriate solvent. The stability of the compound in solution is limited. For instance, in solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The specific solvent will depend on the experimental requirements. Ensure the chosen solvent is dry and of high purity to prevent degradation of the compound.
Q4: What are the primary safety hazards associated with N6-Carbobenzoxy-L-lysine benzyl ester?
A4: N6-Carbobenzoxy-L-lysine benzyl ester is classified as an irritant.[3] It may cause irritation to the respiratory tract, skin, and eyes.[1] Ingestion may also be harmful.[1] It is important to handle the compound with care and use appropriate PPE to minimize exposure.
Q5: What should I do in case of accidental exposure?
A5: In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical advice.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has discolored or appears clumpy. | Improper storage (exposure to moisture or light). | Discard the compound as it may be degraded. Ensure proper storage conditions for new batches. |
| Inconsistent experimental results. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. Store stock solutions at -80°C for no longer than 6 months.[2] |
| Poor solubility in a chosen solvent. | The compound may have limited solubility in that specific solvent. | Consult literature for appropriate solvents for your specific application. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation. |
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Storage (Solid) | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| 2°C - 8°C | Not specified | [4] | |
| Storage (In Solvent) | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
Experimental Protocols
Protocol: Deprotection of N6-Carbobenzoxy-L-lysine benzyl ester
This protocol describes a general procedure for the removal of the Carbobenzoxy (Cbz or Z) and benzyl ester protecting groups from N6-Carbobenzoxy-L-lysine benzyl ester via catalytic hydrogenation.
Materials:
-
N6-Carbobenzoxy-L-lysine benzyl ester
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Reaction flask
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve N6-Carbobenzoxy-L-lysine benzyl ester in anhydrous methanol in a suitable reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution. The flask should be under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected L-lysine.
Visualizations
Caption: Experimental workflow for handling N6-Carbobenzoxy-L-lysine benzyl ester.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
A Tale of Two Lysines: A Comparative Guide to N⁶-Carbobenzoxy-L-lysine benzyl ester and Fmoc-Lys(Boc)-OH in Peptide Synthesis
In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. The choice of protecting groups for trifunctional amino acids like lysine is a critical decision that dictates the overall synthetic strategy, influencing yield, purity, and the feasibility of synthesizing complex peptides. This guide provides an in-depth, objective comparison between two lysine derivatives: the classical N⁶-Carbobenzoxy-L-lysine benzyl ester (Z-Lys-OBzl), a mainstay of traditional liquid-phase peptide synthesis (LPPS), and the modern Fmoc-Lys(Boc)-OH, the cornerstone of solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.
This comparison will delve into the fundamental chemical principles, experimental workflows, and performance metrics of each derivative, offering researchers, scientists, and drug development professionals a clear perspective to guide their synthetic strategies.
At a Glance: Key Differences and Applications
| Feature | N⁶-Carbobenzoxy-L-lysine benzyl ester (Z-Lys-OBzl) | Fmoc-Lys(Boc)-OH |
| Primary Synthetic Method | Liquid-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Amino Protection | Typically Boc or Z | Fmoc (Fluorenylmethyloxycarbonyl) |
| Nε-Amino (Side-Chain) Protection | Z (Carbobenzoxy) | Boc (tert-Butoxycarbonyl) |
| C-Terminal Carboxyl Protection | OBzl (Benzyl ester) | Resin linker (e.g., Wang, Rink Amide) |
| Deprotection Strategy | Graded acidolysis and hydrogenolysis | Orthogonal (Base/Acid) |
| Nα-Deprotection Condition | Acid (e.g., TFA for Boc) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Deprotection | Catalytic hydrogenation or strong acid (e.g., HBr/AcOH) | Strong acid (e.g., TFA) |
| Ideal Applications | Large-scale synthesis of shorter peptides, fragment condensation. | Automated synthesis of long peptides, complex peptides with modifications. |
Chemical Structures and Protecting Group Strategies
The fundamental difference between Z-Lys-OBzl and Fmoc-Lys(Boc)-OH lies in their protecting group strategies, which in turn dictates their application in either LPPS or SPPS.
N⁶-Carbobenzoxy-L-lysine benzyl ester (Z-Lys-OBzl) is a fully protected lysine derivative. The ε-amino group is protected by the Carbobenzoxy (Z) group, and the C-terminal carboxyl group is protected as a benzyl ester (OBzl). In a typical synthetic route, the Nα-amino group would be temporarily protected, often with a Boc group, for stepwise peptide elongation in solution.[1] The Z and OBzl groups are considered "permanent" protecting groups that are removed at the final stage of the synthesis, typically simultaneously via catalytic hydrogenation.[2][3][4] This forms the basis of the Boc/Bzl strategy, which relies on graded acid lability and hydrogenolysis.[4][5]
Fmoc-Lys(Boc)-OH is designed for the now dominant Fmoc/tBu strategy in SPPS.[6][7] The Nα-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of amino acid addition.[2][8] The ε-amino group of the lysine side chain is protected by the acid-labile Boc group. This creates a truly orthogonal system where the temporary Nα-protecting group (Fmoc) and the permanent side-chain protecting group (Boc) are removed under distinct and non-interfering conditions (base and acid, respectively).[4]
Performance Comparison in Peptide Synthesis
Direct quantitative comparison is challenging as each derivative is optimized for a different synthesis methodology. However, we can compare the typical performance of their respective synthetic strategies.
| Performance Metric | Boc/Bzl Liquid-Phase Synthesis (with Z-Lys-OBzl) | Fmoc/tBu Solid-Phase Synthesis (with Fmoc-Lys(Boc)-OH) | Key Considerations |
| Crude Peptide Purity (HPLC) | Can be high due to intermediate purification | ~70-80% (highly sequence dependent) | LPPS allows for purification at each step, potentially leading to a cleaner final product before final purification. SPPS impurities accumulate and are removed only at the end. |
| Overall Yield | Generally lower for long peptides due to handling losses | ~45-55% (illustrative for a decapeptide) | Yield in LPPS is affected by extraction and precipitation losses at each step.[9] SPPS yields are impacted by cumulative coupling and deprotection inefficiencies.[10] |
| Synthesis Time | Significantly longer (days to weeks) | Faster, especially with automation (hours to days) | LPPS requires manual purification of intermediates. SPPS is a cyclical process that is easily automated.[11] |
| Scalability | More readily scalable for large quantities | Scalable, but can be limited by resin capacity and cost | LPPS is often preferred for the industrial production of shorter peptides.[12] |
| Handling of Difficult Sequences | Can be advantageous for some aggregation-prone sequences | Prone to aggregation, which can hinder coupling and deprotection | In LPPS, solvent can be changed to improve solubility. In SPPS, aggregation on the resin can be a major issue.[13] |
Experimental Protocols: A Methodological Overview
The experimental workflows for incorporating these two lysine derivatives are fundamentally different, reflecting the principles of LPPS and SPPS.
Liquid-Phase Peptide Synthesis (LPPS) Cycle with Z-Lys-OBzl
LPPS is a classical approach performed entirely in solution.[14] A typical cycle for adding an amino acid to a peptide chain where the N-terminus is protected by a Boc group and the C-terminus is a methyl ester is as follows. The incorporation of Z-Lys-OBzl would be part of a fragment or the initial amino acid.
1. Nα-Deprotection (Boc Removal):
-
Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM).[5]
-
Procedure: The Boc-protected peptide ester is dissolved in the TFA/DCM solution and stirred at room temperature for 20-30 minutes. The solvent and excess TFA are removed under reduced pressure. The resulting TFA salt of the peptide is then neutralized.[15]
2. Coupling:
-
Reagents: The Nα-Boc protected amino acid (e.g., Boc-Ala-OH), a coupling reagent (e.g., DCC, HBTU), and a base (e.g., DIPEA).[7][16]
-
Procedure: The C-terminal deprotected peptide fragment is reacted with the activated Nα-protected amino acid. The reaction is monitored by techniques like TLC.[17]
3. Work-up and Purification:
-
Procedure: After the reaction is complete, the mixture is typically washed with acidic and basic aqueous solutions to remove excess reagents and byproducts. The protected peptide is then isolated, often by precipitation or column chromatography.[9][15] This purification step is a key feature of LPPS.[18]
4. Final Deprotection (Z and OBzl Removal):
-
Reagent: H₂ gas with a Palladium catalyst (e.g., 10% Pd/C).[2][3][4]
-
Procedure: The fully protected peptide is dissolved in a suitable solvent (e.g., methanol), and the catalyst is added. The mixture is stirred under a hydrogen atmosphere until the deprotection is complete. The catalyst is then removed by filtration.[2][19]
Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-Lys(Boc)-OH
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[20]
1. Resin Swelling:
-
Procedure: The resin (e.g., Wang or Rink Amide) is swelled in a suitable solvent like DMF for 30 minutes.[8]
2. Nα-Deprotection (Fmoc Removal):
-
Procedure: The resin is treated with the piperidine solution for a short period (e.g., 5-15 minutes) to cleave the Fmoc group. The resin is then thoroughly washed with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.[8]
3. Amino Acid Coupling:
-
Reagents: Fmoc-Lys(Boc)-OH (or another Fmoc-amino acid), an activating agent (e.g., HCTU, HATU), and a base (e.g., DIPEA).[8][10]
-
Procedure: The Fmoc-amino acid is pre-activated and added to the resin with the free N-terminus. The coupling reaction is typically allowed to proceed for 1-2 hours. The completion of the reaction is often monitored by a qualitative test like the Kaiser test.[8]
4. Washing:
-
Procedure: After coupling, the resin is washed extensively with DMF to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
5. Final Cleavage and Deprotection:
-
Reagent: A cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane).[8][21]
-
Procedure: The peptide-resin is treated with the cleavage cocktail for 2-3 hours. This simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group on lysine. The crude peptide is then precipitated with cold diethyl ether.[8]
Side Reactions and Mitigation
Both synthetic strategies are susceptible to side reactions that can impact the purity and yield of the final peptide.
With Z-Lys-OBzl in LPPS (Boc/Bzl Strategy):
-
Racemization: While the Z-group helps to suppress racemization, it can still occur during the activation step, especially with certain coupling reagents.[13][22] The use of additives like HOBt can minimize this.[7]
-
Incomplete Deprotection: Catalytic hydrogenation can sometimes be sluggish or incomplete, leading to the persistence of Z or OBzl groups.[2] Ensuring the catalyst is active and using appropriate hydrogen donors is crucial.[3]
-
Dipeptide Formation: During the initial protection of lysine, side reactions can lead to the formation of dipeptides.[23]
With Fmoc-Lys(Boc)-OH in SPPS (Fmoc/tBu Strategy):
-
Aspartimide Formation: Peptides containing Asp residues are prone to forming a five-membered ring aspartimide intermediate under the basic conditions of Fmoc deprotection, which can lead to racemization and the formation of β-aspartyl peptides.[13]
-
Diketopiperazine Formation: At the dipeptide stage, cyclization can occur to form a diketopiperazine, leading to chain termination. This is particularly problematic with Proline as one of the first two residues.[13]
-
Incomplete Coupling/Deprotection: Aggregation of the growing peptide chain on the resin can hinder the access of reagents, leading to incomplete reactions and deletion sequences.[13][14]
Conclusion: Choosing the Right Tool for the Job
The choice between N⁶-Carbobenzoxy-L-lysine benzyl ester and Fmoc-Lys(Boc)-OH is fundamentally a choice between two distinct and powerful peptide synthesis philosophies: the classical, robust liquid-phase synthesis and the modern, efficient solid-phase synthesis.
Z-Lys-OBzl , as part of the Boc/Bzl strategy in LPPS , remains a valuable tool for the large-scale synthesis of shorter peptides and for fragment condensation strategies where purification of intermediates is desirable. Its main drawbacks are the time-consuming nature of the process and the harsh conditions often required for final deprotection.
Fmoc-Lys(Boc)-OH , integral to the Fmoc/tBu SPPS strategy, is the undisputed workhorse for modern peptide synthesis.[11] Its key advantages are the mild reaction conditions, amenability to automation, and the truly orthogonal protection scheme, which allows for the synthesis of complex and sensitive peptides. While susceptible to on-resin aggregation, numerous optimized protocols and reagents have been developed to mitigate these challenges.
Ultimately, the optimal choice depends on the specific goals of the synthesis. For researchers requiring high throughput, automation, and the synthesis of long or modified peptides, Fmoc-Lys(Boc)-OH is the clear choice. For applications demanding large-scale production of specific, often shorter, peptide fragments where intermediate quality control is paramount, the classical approach utilizing derivatives like Z-Lys-OBzl still holds its ground.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. benchchem.com [benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 13. peptide.com [peptide.com]
- 14. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 22. benchchem.com [benchchem.com]
- 23. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cbz and Boc Protection of Lysine's ε-Amino Group
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the ε-amino group of lysine is a critical decision in peptide synthesis and the development of complex molecules. This guide provides an objective comparison of two of the most widely used amine protecting groups: the Carboxybenzyl (Cbz or Z) group and the tert-Butoxycarbonyl (Boc) group. This comparison is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Chemical Structures and Properties
The fundamental difference between the Cbz and Boc protecting groups lies in their chemical structure, which dictates their stability and the conditions required for their removal. This property, known as orthogonality, is crucial in multi-step syntheses, allowing for the selective deprotection of one group in the presence of the other.[1][2]
| Protecting Group | Structure | Key Characteristics |
| Cbz (Carboxybenzyl) | Benzyl-O-(C=O)- | Stable to acidic and basic conditions; typically removed by catalytic hydrogenolysis.[1][3] |
| Boc (tert-Butoxycarbonyl) | tBu-O-(C=O)- | Stable to bases, nucleophiles, and catalytic hydrogenation; labile to strong acids.[1] |
Protection of the ε-Amino Group of Lysine
The introduction of both Cbz and Boc groups onto the ε-amino group of lysine can be achieved with high efficiency. The choice of method often depends on the specific requirements of the synthetic route and the presence of other functional groups.
Quantitative Data on Protection Reactions
| Protecting Group | Reagent | Reaction Conditions | Typical Yield | Reference |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Aqueous solution with base (e.g., NaHCO₃), 0°C to room temperature | 60-80% | [4] |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous dioxane with base (e.g., NaHCO₃), room temperature | ~85% | [5] |
Experimental Protocols for ε-Amino Protection
Protocol 1: Cbz Protection of Lysine
This protocol is based on the reaction of lysine with benzyl chloroformate under basic conditions.[4]
-
Dissolve L-lysine in a suitable solvent such as a dichloromethane solution and cool the mixture to -5 to 5°C in an ice bath.
-
Add an appropriate amount of a base like triethylamine and stir the solution for 30 minutes. The base neutralizes the hydrochloric acid generated during the reaction.
-
Slowly add a dichloromethane solution of benzyl chloroformate dropwise to the reaction mixture, maintaining the temperature between -5 and 5°C.
-
Continue stirring for approximately 40 minutes.
-
After the reaction is complete, add 3N HCl solution dropwise to quench the reaction, keeping the temperature between 0 and 10°C.
-
Allow the layers to separate and wash the organic phase with water.
-
Evaporate the dichloromethane under reduced pressure.
-
Add petroleum ether and cool to 0°C to precipitate the Nε-Cbz-L-lysine.
-
Filter the solid, wash with petroleum ether, and dry under vacuum to obtain the product.
Protocol 2: Boc Protection of Lysine
This protocol describes the protection of lysine using di-tert-butyl dicarbonate in a biphasic system.[5]
-
Dissolve lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.
-
Prepare a solution of di-tert-butyl dicarbonate in dioxane.
-
Add the (Boc)₂O solution dropwise to the stirring aqueous lysine solution.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Wash the mixture with diethyl ether three times to remove unreacted (Boc)₂O and byproducts.
-
Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the Nε-Boc-L-lysine.
Deprotection of the ε-Amino Group
The differing lability of the Cbz and Boc groups is the foundation of their orthogonal use in synthesis.[2]
Quantitative Data on Deprotection Reactions
| Protected Lysine | Deprotection Method | Reagents and Conditions | Typical Yield | Reference |
| Cbz-Lysine | Catalytic Hydrogenolysis | H₂ gas, Pd/C catalyst, in a solvent like methanol | High | [1] |
| Boc-Lysine | Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >90% | [6][7] |
Experimental Protocols for ε-Amino Deprotection
Protocol 1: Cbz Deprotection (Catalytic Hydrogenolysis)
This is a common and mild method for removing the Cbz group.[1]
-
Dissolve the Cbz-protected lysine derivative in a suitable solvent like methanol.
-
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).
-
Stir the mixture under an atmosphere of hydrogen gas (H₂) at a desired temperature (e.g., 60°C) for a specified time (e.g., 40 hours), or until the reaction is complete as monitored by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected lysine derivative.
Protocol 2: Boc Deprotection (Acidolysis)
The Boc group is readily cleaved under acidic conditions.[6]
-
Dissolve the Boc-protected lysine substrate in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Prepare a deprotection solution of 25-50% trifluoroacetic acid (TFA) in DCM. If sensitive residues are present, scavengers like triisopropylsilane (TIS) can be added.[6]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or HPLC.[6]
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
To precipitate the deprotected amine salt, add cold diethyl ether to the residue and triturate.
-
Filter the resulting precipitate and wash it with additional cold diethyl ether to remove residual TFA and scavengers.
-
Dry the product under vacuum. The product is typically obtained as a TFA salt.[6]
Stability and Orthogonality
The choice between Cbz and Boc protection is often dictated by the stability of other functional groups within the molecule and the overall synthetic strategy.
-
Cbz Group: Stable to the acidic conditions used for Boc removal, making the Cbz/Boc pair an excellent orthogonal set for protecting different amino groups in the same molecule.[1][8] It is also stable to basic conditions. However, it is sensitive to catalytic hydrogenation, which may not be compatible with molecules containing other reducible functional groups like alkenes or alkynes.[1]
-
Boc Group: Stable to the catalytic hydrogenation conditions used for Cbz removal, as well as to basic and nucleophilic conditions.[1] Its lability in strong acid makes it unsuitable for synthetic routes that require harsh acidic steps for other transformations.[]
Summary of Comparison
| Feature | Cbz Protection | Boc Protection |
| Introduction Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Protection Conditions | Mildly basic | Mildly basic |
| Deprotection Method | Catalytic Hydrogenolysis | Strong Acid (e.g., TFA) |
| Stability to Acid | Stable | Labile |
| Stability to Base | Stable | Stable |
| Stability to Hydrogenolysis | Labile | Stable |
| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Cbz and Fmoc |
Visualizing the Workflows
The following diagrams illustrate the logical flow of the protection and deprotection reactions for both Cbz and Boc groups on the ε-amino group of lysine.
Conclusion
Both Cbz and Boc are highly effective and versatile protecting groups for the ε-amino group of lysine, each with distinct advantages. The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy.[1] The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions. Their orthogonality makes them invaluable tools in the synthesis of complex molecules, allowing for selective deprotection and functionalization. This guide provides the fundamental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
A Comparative Guide to HPLC Analysis of Peptides Synthesized with H-Lys(Z)-OBzl·HCl and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids like lysine is paramount to achieving high purity and yield of the target peptide. This guide provides an objective comparison of the performance of peptides synthesized using H-Lys(Z)-OBzl·HCl, a common building block in solution-phase and Boc solid-phase peptide synthesis (SPPS), against peptides synthesized with alternative lysine-protecting group strategies. The comparison is supported by experimental data from various studies, detailed methodologies for key experiments, and visual representations of the synthetic workflow.
Performance Comparison of Lysine Protecting Groups
The choice of a protecting group for the ε-amino group of lysine significantly impacts the overall success of peptide synthesis. The ideal protecting group should be stable during peptide chain elongation and be readily removable under conditions that do not degrade the final peptide. This section compares the use of the benzyloxycarbonyl (Z) group, as present in H-Lys(Z)-OBzl·HCl, with other commonly used protecting groups in both Boc and Fmoc SPPS strategies.
Table 1: Comparison of Common Lysine Side-Chain Protecting Groups in Peptide Synthesis
| Protecting Group | Synthesis Strategy | Key Advantages | Key Disadvantages | Typical Crude Purity (%) | Typical Yield (%) |
| Benzyloxycarbonyl (Z) | Boc-SPPS, Solution-Phase | Cost-effective; Stable to TFA used for Nα-Boc removal.[1] | Requires harsh cleavage conditions (e.g., HF, HBr/AcOH) which can lead to side reactions; Not orthogonal to benzyl-based protecting groups on other residues.[1] | 85-96[2] | Variable, dependent on sequence |
| 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Boc-SPPS | More labile to HF than Z, allowing for cleaner cleavage.[1] | Still requires strong acid for cleavage.[1] | >90 | Good |
| tert-Butoxycarbonyl (Boc) | Fmoc-SPPS | Mild cleavage with TFA simultaneously with resin cleavage; Orthogonal to Fmoc group.[1] | The generated tert-butyl cation can lead to side reactions with sensitive residues (e.g., Trp, Met) if scavengers are not used.[1] | ≥99 (for Fmoc-Lys(Boc)-OH reagent)[3] | High |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Boc-SPPS | Orthogonal to Boc group; Can be selectively removed on-resin for side-chain modifications.[1] | Requires an additional deprotection step if used as a side-chain protecting group in Boc-SPPS. | Not commonly used as a side-chain protectant in standard synthesis for purity comparison. | Not commonly used as a side-chain protectant in standard synthesis for purity comparison. |
Experimental Data
Table 2: Purity and Yield of Peptides Synthesized using Boc-Lys(Z)-OH [2]
| Peptide Sequence | Crude Yield (%) | Purity (%) |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH | 95 | Not specified |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | 87 | Not specified |
| Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | 96 | Not specified |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Ala-Glu(OBzl)-Ala-OH | 90 | Not specified |
| Boc-Lys(Z)-Gly-OH | 85 | Not specified |
Note: The purity in this table refers to the yield of the protected peptide, not the final cleaved peptide's HPLC purity.
Experimental Protocols
Below are detailed methodologies for the synthesis and HPLC analysis of peptides, based on common practices in the field.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-OH
This protocol outlines the manual synthesis of a peptide on a solid support using the Boc/Z strategy.
1. Resin Preparation:
- Swell the appropriate resin (e.g., PAM resin) in dichloromethane (DCM) for 1 hour.
- Wash the resin with DCM (3x) and then with a 50% solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the linker.
- Wash with DCM (3x) and neutralize with a 5% solution of diisopropylethylamine (DIPEA) in DCM (2x).
- Wash with DCM (3x).
2. Amino Acid Coupling:
- Dissolve the first Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
- Add DIPEA (6 equivalents) to the amino acid solution.
- Add the activated amino acid solution to the resin and shake for 2 hours.
- Monitor the coupling reaction using a Kaiser test.
- Wash the resin with DMF (3x) and DCM (3x).
3. Chain Elongation:
- Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Nα-Boc group.
- Wash with DCM (3x) and neutralize with 5% DIPEA in DCM (2x).
- Wash with DCM (3x).
- Coupling: Repeat the amino acid coupling step for each subsequent amino acid in the peptide sequence, using Boc-Lys(Z)-OH at the desired position.
4. Cleavage and Deprotection:
- After the final amino acid coupling and Nα-Boc deprotection, wash the resin with DCM and dry under vacuum.
- Treat the resin with anhydrous hydrogen fluoride (HF) with a scavenger such as anisole at 0°C for 1 hour to cleave the peptide from the resin and remove the Z and other side-chain protecting groups.
- Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
- Wash the peptide with cold ether and dry under vacuum.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
This protocol describes the analysis of the crude peptide to determine its purity.
1. Sample Preparation:
- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
- Integrate the peak areas in the chromatogram.
- Calculate the purity of the peptide as the percentage of the area of the main product peak relative to the total area of all peaks.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of a peptide using Boc-SPPS with a lysine residue protected by a Z-group, followed by HPLC analysis.
Caption: Workflow for Boc-SPPS of a Lys(Z)-containing peptide and subsequent HPLC analysis.
Conclusion
The use of H-Lys(Z)-OBzl·HCl and its corresponding Nα-Boc protected form, Boc-Lys(Z)-OH, represents a well-established and cost-effective method for incorporating lysine into peptides, particularly within the Boc-SPPS framework. However, the requirement for harsh cleavage conditions can be a significant drawback, potentially leading to side reactions and lower purity of the final peptide.
Alternative strategies, such as the use of Boc-Lys(2-Cl-Z)-OH in Boc-SPPS, offer a cleaner cleavage. The now predominant Fmoc-SPPS strategy, typically employing Fmoc-Lys(Boc)-OH, provides the advantage of milder deprotection and cleavage conditions, often resulting in higher purity crude peptides.[3] The choice of the optimal lysine derivative will ultimately depend on the specific peptide sequence, the desired scale of synthesis, and the available equipment and expertise. For complex and sensitive peptides, the Fmoc strategy is generally preferred. For simpler peptides where cost is a primary concern, the Boc/Z strategy remains a viable option. Careful optimization of the synthesis and purification protocols is crucial for obtaining a high-quality final product regardless of the chosen strategy.
References
A Comparative Guide to Benzyl Ester Protection for Carboxyl Groups of Acidic Amino Acids
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the side-chain carboxyl functionality of acidic amino acids, such as aspartic acid and glutamic acid, is a critical decision that profoundly impacts overall yield, purity, and the prevention of unwanted side reactions. This guide provides an in-depth, objective comparison of benzyl ester protection against its most common alternative, the tert-butyl ester, supported by experimental data and detailed protocols.
The choice between a benzyl (Bzl) or tert-butyl (tBu) ester for the side-chain carboxyl group is fundamentally linked to the overarching solid-phase peptide synthesis (SPPS) strategy employed. Benzyl esters are integral to the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, while tert-butyl esters are the cornerstone of the more contemporary Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[1]
Performance at a Glance: Benzyl vs. Tert-Butyl Ester Protection
The selection of a protecting group strategy dictates the conditions for both the removal of the temporary Nα-protecting group and the final cleavage and deprotection of the peptide from the resin. This principle of "orthogonality," the ability to selectively remove one type of protecting group in the presence of another, is fundamental to successful peptide synthesis.[1]
Quantitative Performance Comparison
The following table summarizes the key performance indicators for benzyl and tert-butyl ester protection of glutamic acid in the synthesis of a model decapeptide.
| Parameter | Z-Glu-OBzl (in Boc/Bzl Strategy) | Fmoc-Glu(OtBu)-OH (in Fmoc/tBu Strategy) | Key Considerations |
| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% | Purity is sequence-dependent. The Fmoc strategy may show more side products like aspartimide in susceptible sequences.[2] |
| Overall Yield | ~50-60% | ~45-55% | The Boc/Bzl strategy can sometimes offer higher yields for routine sequences.[2] |
| Coupling Efficiency | >99% | >99% | With modern coupling reagents, both strategies can achieve high coupling efficiencies.[3] |
| Nα-Deprotection Conditions | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4] | 20-50% Piperidine in Dimethylformamide (DMF)[4] | The base-mediated deprotection in the Fmoc strategy is milder on the growing peptide chain.[2] |
| Side-Chain Deprotection | Anhydrous Hydrogen Fluoride (HF) or Catalytic Hydrogenolysis[4] | ~95% Trifluoroacetic Acid (TFA)[4] | HF is highly corrosive and requires specialized equipment, whereas TFA is less harsh. Catalytic hydrogenolysis offers a milder alternative for benzyl group removal.[2] |
| Major Side Reactions | Pyroglutamate formation, alkylated products from scavengers.[2] | Aspartimide formation, pyroglutamate formation, piperidinyl adducts.[2] | Side reaction profiles are distinct and depend heavily on the peptide sequence and synthesis conditions. |
Key Advantages of Benzyl Ester Protection
The primary advantage of benzyl ester protection lies in its stability and orthogonality within the Boc/Bzl SPPS strategy. It is stable to the moderately acidic conditions (e.g., TFA in DCM) used for the repetitive removal of the Nα-Boc group.[5] This ensures the integrity of the side-chain protection throughout the peptide chain elongation.
Deprotection of the benzyl ester is typically achieved during the final cleavage step from the resin using strong acids like HF, which simultaneously removes other benzyl-based side-chain protecting groups.[4] Alternatively, a milder deprotection can be achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a key advantage when dealing with peptides sensitive to strong acids.[6]
Comparison with Tert-Butyl Ester Protection
In contrast, the tert-butyl ester, used in the Fmoc/tBu strategy, is cleaved under the same moderately acidic conditions (TFA) as the final peptide from many common resins.[7] While this allows for a convenient one-step final deprotection, the tBu group is not entirely stable to the repeated acidic treatments used for Boc group removal in a Boc/Bzl strategy, making it a less suitable choice for that approach.[5]
A significant challenge associated with both protecting groups, particularly for aspartic acid, is the formation of an aspartimide intermediate.[8] This side reaction is especially prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs and can lead to racemization and the formation of β-peptides, which are difficult to separate from the desired product.[7][8] While aspartimide formation can occur under both the basic conditions of Fmoc deprotection and the acidic conditions of Boc deprotection and final cleavage, it is often more pronounced in the Fmoc/tBu strategy due to the repeated exposure to a base (piperidine).[9]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Asp(OBzl)-OH
This protocol describes the protection of the β-carboxyl group of Fmoc-L-aspartic acid as a benzyl ester.
Materials:
-
Fmoc-L-aspartic acid α-tert-butyl ester
-
Benzyl bromide
-
Cesium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-L-aspartic acid α-tert-butyl ester (1 equivalent) in DMF.
-
Add cesium carbonate (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) and continue stirring at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The α-tert-butyl ester is then selectively removed using a solution of TFA in DCM to yield the final product, Fmoc-Asp(OBzl)-OH.
-
Purify the product by column chromatography.
Protocol 2: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis
This protocol provides a method for the selective removal of a benzyl ester from a protected peptide in solution.
Materials:
-
Protected peptide containing a benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Acetic Acid
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in methanol or acetic acid.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.
-
Purge the reaction vessel with nitrogen, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter pad with the reaction solvent.
-
Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.[10]
Protocol 3: Final Cleavage and Deprotection in Fmoc/tBu SPPS (for comparison)
This protocol outlines the standard procedure for cleaving a peptide from the resin and removing tert-butyl-based side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers.
-
Dry the crude peptide under vacuum.[11]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the incorporation of a benzyl ester-protected amino acid in a Boc/Bzl solid-phase peptide synthesis strategy.
Conclusion
The choice between benzyl and tert-butyl ester protection for the carboxyl group of acidic amino acids is a strategic decision dictated by the overall synthetic plan. Benzyl esters, integral to the Boc/Bzl strategy, offer high stability and the option of a mild, catalytic deprotection, making them a robust choice for many applications. However, the harsh acidic conditions often required for their removal in the final cleavage step necessitate careful consideration of peptide stability.
Conversely, tert-butyl esters are the standard for the milder, more modern Fmoc/tBu approach, allowing for a single-step final deprotection with TFA. Researchers must weigh the advantages of each strategy, considering factors such as the desired orthogonality, the potential for side reactions like aspartimide formation, and the specific requirements of the target peptide to make an informed decision that will ultimately lead to a successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Alternative Protecting Group Strategies for Lysine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for reactive amino acid side chains is a cornerstone of successful solid-phase peptide synthesis (SPPS). The ε-amino group of lysine, with its nucleophilic nature, necessitates robust protection to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. While the tert-butyloxycarbonyl (Boc) group remains a widely used protecting group for lysine in standard Fmoc-based SPPS, a diverse array of alternative strategies has emerged, offering orthogonal deprotection capabilities that are indispensable for the synthesis of complex peptides, including branched, cyclic, and site-specifically modified constructs.
This guide provides an objective comparison of the performance of various alternative protecting groups for lysine, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic goals.
Comparative Analysis of Lysine Protecting Groups
The choice of a lysine protecting group is dictated by its stability to the conditions used for Nα-Fmoc group removal (typically 20% piperidine in DMF) and the specific conditions required for its own cleavage. An ideal protecting group should be completely stable during peptide chain elongation and selectively removable without affecting other protecting groups or the peptide-resin linkage.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Boc (tert-butyloxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong acids (e.g., TFA) | Stable to piperidine, cost-effective, widely used. | Requires strong acid for removal, not suitable for acid-sensitive peptides. |
| Z (Benzyloxycarbonyl) | -(C=O)O-CH₂-C₆H₅ | Catalytic hydrogenation (e.g., H₂/Pd), strong acids (e.g., HBr/AcOH) | Historically significant, stable to mild acid and base. | Hydrogenolysis is not compatible with sulfur-containing amino acids; strong acid cleavage lacks orthogonality in Fmoc-SPPS. |
| 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | -(C=O)O-CH₂-C₆H₄Cl | Strong acids (e.g., HF) | More acid-stable than Z. | Requires very strong acids for removal, limited orthogonality in Fmoc-SPPS. |
| Alloc (Allyloxycarbonyl) | -(C=O)O-CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[1] | Orthogonal to acid- and base-labile groups.[2] | Requires a metal catalyst which can sometimes be difficult to remove completely. The presence of sulfur can poison the catalyst.[3] |
| Mtt (4-Methyltrityl) | -C(C₆H₅)₂(C₆H₄-CH₃) | Mildly acidic conditions (e.g., 1-2% TFA in DCM, or HFIP/TFE).[4][5] | Highly acid-labile, allowing for selective deprotection in the presence of tBu-based groups.[5] | Can be partially cleaved during prolonged acid treatment for resin cleavage if not carefully controlled. |
| Mmt (4-Methoxytrityl) | -C(C₆H₅)₂(C₆H₄-OCH₃) | Very mild acidic conditions (e.g., 1% TFA in DCM, AcOH/TFE/DCM).[6] | More acid-labile than Mtt, useful when very mild deprotection is required. | Extreme acid sensitivity may lead to premature deprotection during synthesis if acidic conditions are not strictly avoided. |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | See structure | 2% Hydrazine in DMF.[7] | Orthogonal to both acid- and base-labile groups. | Can undergo intramolecular migration to an unprotected lysine ε-amino group.[8] Hydrazine can also remove the Fmoc group. |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | See structure | 2-10% Hydrazine in DMF.[9][10] | More sterically hindered and less prone to migration than Dde.[7] | Removal can be sluggish in aggregated sequences.[1] |
| Aboc (Aminobutanol carbamate) | See structure | 1 mM NaIO₄, pH 8.5, followed by base-mediated β-elimination. | Biocompatible, removed under mild oxidative conditions. | Newer protecting group, less widely adopted. |
| Abac (Aminobutanamide carbamate) | See structure | 20 mM Pyridoxal 5'-phosphate (PLP), pH 6.0. | Biocompatible, removed under mild, bio-orthogonal conditions. | Newer protecting group, less widely adopted. |
Experimental Protocols
Protocol 1: Deprotection of Lys(Mtt)
This protocol describes the selective on-resin removal of the 4-methyltrityl (Mtt) group from the side chain of a lysine residue.
Materials:
-
Peptide-resin containing a Lys(Mtt) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
10% (v/v) Diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF)
-
DMF
-
Methanol (MeOH)
Procedure:
-
Swell the peptide-resin in DCM in a suitable reaction vessel.
-
Prepare the deprotection solution: 1% (v/v) TFA and 2% (v/v) TIS in DCM.
-
Drain the DCM from the resin and add the deprotection solution (approximately 10 mL per gram of resin).
-
Gently agitate the resin suspension at room temperature for 30 minutes. A color change to orange or yellow is typically observed, indicating the release of the Mtt cation.
-
To monitor the completion of the reaction, remove a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate and strong orange color indicates the presence of remaining Mtt groups. If the test is positive, continue the deprotection for another 30 minutes and re-test.
-
Once the deprotection is complete (negative trityl test), filter the resin and wash thoroughly with DCM (3x).
-
Wash the resin with MeOH (2x) to quench any remaining reactive species.
-
Wash the resin with DCM (2x).
-
Neutralize the resin by washing with 10% DIPEA in DMF (2x).
-
Wash the resin thoroughly with DMF (3x). The resin is now ready for the subsequent coupling step.[4]
Protocol 2: Deprotection of Lys(Alloc)
This protocol details the on-resin removal of the allyloxycarbonyl (Alloc) group using a palladium(0) catalyst.
Materials:
-
Peptide-resin containing a Lys(Alloc) residue
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare the deprotection cocktail immediately before use. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 0.02 equivalents) and phenylsilane (e.g., 20 equivalents) in DCM.
-
Drain the DCM from the resin and add the deprotection cocktail.
-
Gently agitate the resin suspension at room temperature for 2 hours. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
After the reaction, drain the deprotection solution and wash the resin extensively with DCM (5x) to remove the catalyst and byproducts.
-
Wash the resin with DMF (3x). The resin is now ready for the next synthetic step.[1]
Protocol 3: Deprotection of Lys(Dde) or Lys(ivDde)
This protocol describes the removal of the Dde or the more sterically hindered ivDde group using hydrazine.
Materials:
-
Peptide-resin containing a Lys(Dde) or Lys(ivDde) residue
-
N,N-dimethylformamide (DMF)
-
Hydrazine monohydrate
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For sluggish ivDde removal, the concentration can be increased up to 10%.[9][10]
-
Drain the DMF from the resin and add the 2% hydrazine/DMF solution.
-
Gently agitate the resin suspension at room temperature. The deprotection is typically rapid. A common procedure is to perform three treatments of 3-10 minutes each.[1]
-
The progress of the deprotection can be monitored spectrophotometrically by detecting the absorbance of the cleaved vinyl-indole byproduct in the flow-through.
-
After the final hydrazine treatment, wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine and byproducts. The resin is ready for the subsequent reaction.
Note: Since hydrazine can also cleave the Fmoc group, it is crucial to have the N-terminus of the peptide protected with a group stable to hydrazine, such as Boc, before proceeding with Dde or ivDde removal.[7] An alternative, Fmoc-orthogonal deprotection can be achieved using a solution of hydroxylamine hydrochloride and imidazole in NMP.
Visualizing Orthogonal Deprotection Strategies
The power of using alternative protecting groups lies in the ability to perform selective deprotections at different stages of the synthesis, enabling the creation of complex peptide architectures. The following diagram illustrates a hypothetical workflow for the synthesis of a branched peptide where three different lysine residues are orthogonally protected.
Caption: Orthogonal deprotection workflow for branched peptide synthesis.
This workflow demonstrates the sequential and selective removal of Mmt, Alloc, and ivDde protecting groups, each followed by the coupling of a new peptide branch. This level of control is essential for the rational design and synthesis of highly complex and functional peptide-based molecules.
Conclusion
The selection of a lysine protecting group strategy is a critical decision in peptide synthesis that significantly impacts the feasibility and outcome of synthesizing complex peptides. While Boc remains a reliable choice for many applications, the use of orthogonal protecting groups such as Alloc, Mtt, Mmt, Dde, and ivDde opens up a vast landscape of possibilities for creating novel peptide structures with tailored properties. By understanding the specific chemical properties, cleavage conditions, and potential side reactions associated with each protecting group, researchers can confidently navigate the complexities of modern peptide synthesis to achieve their desired molecular targets.
References
- 1. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. kohan.com.tw [kohan.com.tw]
- 10. biotage.com [biotage.com]
A Comparative Purity Analysis of Commercially Available N⁶-Cbz-L-lysine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
N⁶-Cbz-L-lysine benzyl ester hydrochloride is a critical protected amino acid derivative used extensively in peptide synthesis and as a building block in the development of complex pharmaceutical agents.[1][2] The purity of this starting material is paramount, as impurities can lead to the formation of undesired side products, complicating purification processes and potentially affecting the biological activity and safety of the final product. This guide provides a comparative overview of the purity profiles of commercially available N⁶-Cbz-L-lysine benzyl ester hydrochloride, supported by standardized experimental protocols for in-house verification.
Comparative Purity Data
The following table summarizes typical purity specifications and physical properties of N⁶-Cbz-L-lysine benzyl ester hydrochloride from various commercial suppliers. The data represents a consolidation of publicly available information and typical quality control parameters.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | ≥ 99.0% | ≥ 98.0% | ≥ 97.0%[3] |
| Appearance | White to off-white powder[4] | White powder[5] | White crystalline powder |
| Melting Point | 138-140 °C[3][4] | 137-141 °C | 138-142 °C |
| Optical Rotation | -6.5° ± 1° (c=0.5 in 0.1M HCl)[4] | -6.8° ± 1° (c=0.5 in 0.1M HCl) | -6.3° ± 1° (c=0.5 in 0.1M HCl) |
| Molecular Formula | C₂₁H₂₇ClN₂O₄[5][6] | C₂₁H₂₇ClN₂O₄[5][6] | C₂₁H₂₇ClN₂O₄[5][6] |
| Molecular Weight | 406.90 g/mol [3][7] | 406.90 g/mol [3][7] | 406.90 g/mol [3][7] |
Purity Profile and Potential Impurities
The synthesis and storage of protected amino acids like N⁶-Cbz-L-lysine benzyl ester hydrochloride can introduce various impurities. Understanding these potential contaminants is crucial for developing robust analytical methods and ensuring the quality of the final peptide.
Common Impurities Include:
-
Diastereomers: Racemization at the α-carbon can occur during synthesis, leading to the formation of the D-isomer.[8]
-
Incomplete Protection/Deprotection: Residual starting materials or byproducts from incomplete reactions, such as Nα-Cbz-L-lysine benzyl ester or lysine benzyl ester, can be present.[9]
-
Over-alkylation or Benzylation: Impurities may arise from reactions at other nucleophilic sites on the molecule.
-
Oxidation Products: The lysine side chain can be susceptible to oxidation, especially during long-term storage or exposure to air.[9]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethyl acetate, dichloromethane) may be present in the final product.
The workflow for a comprehensive purity analysis is outlined below.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. CAS#:6366-70-7 | N6-Cbz-L-Lysine benzyl ester hydrochloride | Chemsrc [chemsrc.com]
- 4. Best N6-Cbz-L-Lysine benzyl ester HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 5. N6-Cbz-L-Lysine benzyl ester hydrochloride, CasNo.6366-70-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. 6366-70-7 CAS MSDS (N6-Cbz-L-Lysine benzyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | C21H27ClN2O4 | CID 22852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
A Comparative Guide to Deprotection Methods for Cbz and Benzyl Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and subsequent removal of protecting groups are fundamental aspects of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule construction. The carboxybenzyl (Cbz or Z) and benzyl (Bn) groups are two of the most widely employed protecting groups for amines and alcohols, respectively, owing to their general stability and versatile deprotection methods. This guide provides a comprehensive, data-driven comparison of the most common deprotection strategies for Cbz and benzyl groups to facilitate the rational selection of the optimal method for a given synthetic challenge.
Overview of Deprotection Strategies
The cleavage of Cbz and benzyl groups can be broadly categorized into three main strategies:
-
Catalytic Hydrogenolysis: This is the most frequently used method, valued for its mild, neutral reaction conditions and the generation of clean byproducts. It involves the cleavage of the C-O bond of the benzyl group using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[1][2][3] A variation of this method, catalytic transfer hydrogenation , utilizes a hydrogen donor molecule, such as ammonium formate or formic acid, obviating the need for handling flammable hydrogen gas.[1][4]
-
Acid-Mediated Cleavage: Strong acidic conditions can effectively remove both Cbz and benzyl groups.[1][5] This method is particularly advantageous when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[6] Common reagents include hydrogen bromide (HBr) in acetic acid and various Lewis acids.[1][7]
-
Oxidative Cleavage: This strategy is more commonly applied to benzyl ethers, particularly those with electron-donating substituents on the aromatic ring. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effect deprotection under oxidative conditions, offering an alternative for substrates incompatible with hydrogenolysis or strong acids.[8][9][10]
Data Presentation: A Comparative Overview of Deprotection Methods
The selection of an appropriate deprotection method is contingent upon the specific substrate, the presence of other functional groups, and the desired reaction scale. The following tables summarize quantitative data for common deprotection methods for Cbz and benzyl groups.
Table 1: Comparison of Deprotection Methods for the Cbz Group
| Deprotection Method | Reagents & Catalyst | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C | MeOH, EtOH, or EtOAc | Room Temp | 2 - 16 h | >95 | Advantages: Mild, neutral pH; clean byproducts (toluene, CO₂).[1][7] Disadvantages: Incompatible with reducible groups (alkenes, alkynes, nitro groups); catalyst can be pyrophoric.[1][11] |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH or EtOH | Room Temp to Reflux | 1 - 3 h | >90 | Advantages: Avoids handling H₂ gas; often faster than standard hydrogenolysis.[1][12] Disadvantages: Can still reduce some sensitive functional groups. |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp | 1 - 4 h | 70 - 90 | Advantages: Effective for substrates with reducible groups.[7] Disadvantages: Harsh conditions; not orthogonal to other acid-labile groups like Boc.[13] |
| Lewis Acid-Mediated | AlCl₃, HFIP | HFIP | Room Temp | 2 - 16 h | >90 | Advantages: Mild conditions; orthogonal to Fmoc and Benzyl groups.[7][14] Disadvantages: Not orthogonal to Boc. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc | 75 | 24 h | High | Advantages: Non-reductive and non-acidic; suitable for sensitive substrates.[3] Disadvantages: Requires elevated temperature and longer reaction times. |
Table 2: Comparison of Deprotection Methods for the Benzyl Group
| Deprotection Method | Reagents & Catalyst | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C | MeOH or EtOH | Room Temp | 2 - 16 h | High | Advantages: Mild and high-yielding.[2][15] Disadvantages: Incompatible with reducible functional groups.[16] |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH | Reflux | 1 - 3 h | High | Advantages: Avoids handling H₂ gas.[2] Disadvantages: Requires elevated temperature. |
| Acidic Cleavage | BCl₃ or BBr₃ | CH₂Cl₂ | -78 to Room Temp | 1 - 4 h | High | Advantages: Effective for substrates with reducible groups.[15] Disadvantages: Harsh and corrosive reagents. |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | 0 to Room Temp | 1.5 - 4 h | 84 - 96 | Advantages: Orthogonal to hydrogenolysis; useful for complex molecules.[8][17] Disadvantages: Stoichiometric oxidant required; can be substrate-dependent.[18] |
Experimental Protocols
Detailed experimental procedures for the most common deprotection methods are provided below.
Protocol 1: Catalytic Hydrogenolysis of a Cbz-Protected Amine
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.[3]
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the flask with an inert gas.
-
Introduce hydrogen gas to the flask (e.g., via a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Acidic Cleavage of a Cbz-Protected Amine using HBr in Acetic Acid
Materials:
-
Cbz-protected compound
-
33% Hydrogen bromide in acetic acid
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected compound in 33% HBr in acetic acid.
-
Stir the mixture at room temperature for the required time (typically 20 minutes to a few hours), monitoring by TLC.[1]
-
Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolate the precipitate by filtration or decantation.
-
Wash the solid with diethyl ether and dry under vacuum.
Protocol 3: Catalytic Transfer Hydrogenation of a Benzyl Ether
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
Ammonium formate (5.0 equiv)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Methanol (MeOH)
Procedure:
-
To a stirred suspension of the benzyl-protected substrate and 10% Pd/C in dry methanol, add anhydrous ammonium formate in one portion under a nitrogen atmosphere.[2]
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 4: Oxidative Deprotection of a Benzyl Ether using DDQ
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (2.3 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a solution of the substrate in a mixture of CH₂Cl₂/H₂O (17:1), add DDQ at 0 °C.[8]
-
After 30 minutes, warm the reaction mixture to room temperature and continue stirring for the specified time.
-
Dilute the reaction with CH₂Cl₂ and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the general deprotection mechanisms and a decision-making workflow for selecting an appropriate deprotection method.
Caption: General mechanisms for Cbz and Benzyl group deprotection via catalytic hydrogenolysis.
Caption: Decision tree for selecting a deprotection method for Cbz and Benzyl groups.
Conclusion
The choice of deprotection method for Cbz and benzyl groups is a critical decision in the planning and execution of a synthetic route. Catalytic hydrogenolysis remains the most general and mild method for many applications. However, for substrates containing reducible functional groups, acidic or oxidative cleavage methods provide essential orthogonal strategies. By carefully considering the substrate's functionalities and referring to the comparative data and protocols presented in this guide, researchers can confidently select the most appropriate deprotection method to achieve their synthetic goals efficiently and in high yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. tdcommons.org [tdcommons.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 10. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Spectroscopic Showdown: Comparing Boc, Z, and Fmoc Protecting Groups for Lysine
A deep dive into the spectroscopic characteristics of three commonly used lysine protecting groups—Boc, Z, and Fmoc—provides researchers with critical data for identification and quality control in peptide synthesis and drug development. This guide offers a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.
In the intricate world of peptide synthesis, the selection of an appropriate protecting group for the amine functionalities of amino acids like lysine is paramount. The choice of protecting group influences not only the coupling and deprotection strategy but also the methods for monitoring reaction progress and characterizing the final product. The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z or Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are among the most prevalent choices for protecting the α-amino group of lysine. Understanding their distinct spectroscopic signatures is essential for researchers to confirm successful protection and subsequent deprotection steps.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for Nα-Boc-L-lysine, Nα-Z-L-lysine, and Nα-Fmoc-L-lysine, providing a clear and objective comparison for easy reference.
| Spectroscopic Data | Nα-Boc-L-lysine | Nα-Z-L-lysine | Nα-Fmoc-L-lysine |
| ¹H NMR (δ, ppm) | ~3.88 (Hα), ~3.00 (Hε), ~1.71-1.44 (Hβ, Hγ, Hδ), ~1.43 (Boc)[1] | ~7.35 (aromatic), ~5.10 (benzyl CH₂), ~4.15 (Hα), ~2.90 (Hε), ~1.85-1.40 (Hβ, Hγ, Hδ) | ~7.80-7.30 (Fmoc aromatic), ~4.35 (Fmoc CH, CH₂), ~4.10 (Hα), ~2.90 (Hε), ~1.80-1.30 (Hβ, Hγ, Hδ)[2] |
| ¹³C NMR (δ, ppm) | ~177.5 (C=O, acid), ~157.0 (C=O, Boc), ~80.0 (Boc quat. C), ~57.2 (Cα), ~41.8 (Cε), ~32.6, 29.1, 24.1 (Cβ, Cγ, Cδ), ~28.5 (Boc CH₃)[3][4] | ~176.0 (C=O, acid), ~156.5 (C=O, Z), ~137.0, 128.5, 128.0 (aromatic), ~67.0 (benzyl CH₂), ~55.0 (Cα), ~40.5 (Cε), ~31.5, 29.0, 23.0 (Cβ, Cγ, Cδ) | ~175.0 (C=O, acid), ~156.5 (C=O, Fmoc), ~144.0, 141.5, 128.0, 127.5, 125.5, 120.0 (Fmoc aromatic), ~66.0 (Fmoc CH₂), ~55.0 (Cα), ~47.5 (Fmoc CH), ~40.5 (Cε), ~32.0, 29.0, 23.0 (Cβ, Cγ, Cδ) |
| FTIR (cm⁻¹) | ~3350 (N-H), ~2970-2870 (C-H), ~1710 (C=O, acid), ~1690 (C=O, carbamate)[5] | ~3330 (N-H), ~3030 (aromatic C-H), ~2940-2860 (C-H), ~1720 (C=O, acid), ~1690 (C=O, carbamate), ~1530 (N-H bend) | ~3320 (N-H), ~3060 (aromatic C-H), ~2930-2850 (C-H), ~1715 (C=O, acid), ~1695 (C=O, carbamate), ~1520 (N-H bend) |
| Mass (m/z) | 247.16 [M+H]⁺ | 281.15 [M+H]⁺ | 369.18 [M+H]⁺ |
Experimental Workflow and Methodologies
The following sections provide detailed protocols for the synthesis, deprotection, and spectroscopic analysis of Nα-protected lysine derivatives.
Synthesis of Nα-Protected L-Lysine
The general workflow for the synthesis of Nα-protected L-lysine involves the selective protection of the α-amino group while the ε-amino group remains free.
Protocol:
-
Dissolution: Dissolve L-lysine in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Adjust the pH of the solution to approximately 9-10 using a suitable base (e.g., sodium hydroxide or sodium carbonate).
-
Addition of Protecting Agent: Slowly add the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc, benzyl chloroformate for Z, or N-(9-fluorenylmethoxycarbonyloxy)succinimide for Fmoc) to the reaction mixture while maintaining the pH.
-
Reaction: Allow the reaction to stir at room temperature for several hours or overnight.
-
Work-up: Acidify the reaction mixture to a low pH (e.g., pH 2-3) using a suitable acid (e.g., hydrochloric acid).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Deprotection of Nα-Protected L-Lysine
The removal of the protecting group is a critical step to liberate the free amine for subsequent reactions. The conditions for deprotection vary depending on the protecting group used.
Protocols:
-
Boc Deprotection (Acidolysis):
-
Dissolve the Nα-Boc-L-lysine in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
The deprotected lysine salt can be precipitated with a non-polar solvent like diethyl ether.
-
-
Z Deprotection (Hydrogenolysis):
-
Dissolve the Nα-Z-L-lysine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Filter off the catalyst and concentrate the solvent to obtain the deprotected lysine.
-
-
Fmoc Deprotection (Base Treatment):
-
Dissolve the Nα-Fmoc-L-lysine in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a solution of a secondary amine, most commonly 20% piperidine in DMF.
-
Stir the reaction at room temperature for a short period, typically 15-30 minutes.
-
The deprotected product is typically used in the next step of peptide synthesis without isolation. For characterization, the solvent can be removed, and the product can be precipitated.
-
Spectroscopic Analysis
Accurate spectroscopic analysis is crucial for confirming the identity and purity of the protected and deprotected lysine derivatives.
Protocols:
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 300 MHz or higher for ¹H.
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
-
-
FTIR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids or as a KBr pellet for solids.
-
Data Acquisition: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) compatible with the ionization technique.
-
Data Acquisition: Analyze the sample using an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.
-
This comprehensive guide provides researchers and drug development professionals with the necessary spectroscopic data and experimental protocols to effectively utilize and characterize lysine protected with Boc, Z, and Fmoc groups, thereby facilitating more efficient and reliable peptide synthesis workflows.
References
Safety Operating Guide
Proper Disposal of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride: A Step-by-Step Guide
For Immediate Reference: Disposal and Safety Procedures
This guide provides essential safety and logistical information for the proper disposal of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride, a crucial component in peptide synthesis and other research applications. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Disposal Protocol
Proper disposal of this compound, and its containers, requires careful consideration of its chemical properties and applicable regulations. The primary method of disposal is through a licensed professional waste disposal service.
Step-by-Step Disposal Procedure:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the compound's SDS for specific guidance on personal protective equipment (PPE) and emergency procedures.
-
Package for Disposal:
-
Ensure the waste material is in a clearly labeled, sealed, and appropriate container.
-
Do not mix with incompatible waste streams.
-
-
Engage a Licensed Waste Disposal Contractor: Contact a certified chemical waste disposal company to arrange for pickup and disposal. Provide them with the compound's name, CAS number (6366-70-7), and a copy of the SDS.
-
Follow Local and National Regulations: Ensure all disposal activities comply with local, state, and federal environmental regulations.
Accidental Release Measures
In the event of a spill, follow these steps to mitigate exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Utilize Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material and place it into a sealed container for disposal as chemical waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 6366-70-7 | [1][2] |
| Molecular Formula | C21H27ClN2O4 | [1] |
| Molecular Weight | 406.90 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [3] |
Experimental Protocols
While specific experimental protocols involving this compound are diverse and application-dependent, its primary use is as a protected amino acid in peptide synthesis. A general workflow for its incorporation into a peptide chain is outlined below.
General Peptide Synthesis Workflow:
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making flowchart for the disposal of this compound.
References
Personal protective equipment for handling N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Nα-Carbobenzoxy-L-lysine benzyl ester hydrochloride (CAS No. 6366-70-7).[1][2] It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for Nα-Carbobenzoxy-L-lysine benzyl ester hydrochloride is presented below for easy reference.
| Property | Value |
| Molecular Formula | C21H27ClN2O4[1] |
| Molecular Weight | 406.9 g/mol [1] |
| Appearance | White to off-white powder[1][3] |
| Melting Point | 138-140 °C[1] |
| Storage Temperature | Inert atmosphere, 2-8°C; Long-term at -20°C[1][3] |
| Purity | ≥97.0%[4][5] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[3][6] Adherence to the following hazard statements is critical for safe handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Signal Word: Warning[3]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Use safety goggles with side protection.[7]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., NBR - Nitrile rubber, >0.11 mm thickness) tested according to EN 374.[7]
-
Respiratory Protection: In case of dust formation, use a type N95 (US) or type P1 (EN143) respirator filter.[8]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.
Safe Handling and Operational Workflow
Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Safe Handling Workflow.
First Aid Procedures
In the event of exposure, immediate and appropriate first aid is essential. The following diagram outlines the necessary steps for different routes of exposure.
Caption: First Aid Procedures for Exposure.
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[2][3]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][3]
In all cases of exposure, seek medical attention if symptoms persist.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended long-term storage is at -20°C.[3] For shorter periods, storage at 2-8°C in an inert atmosphere is suitable.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[9] All disposal practices must be in accordance with local, state, and federal regulations. Do not let the product enter drains.[2] Contaminated packaging should be disposed of in the same manner as the unused product.
While specific experimental protocols for the use of Nα-Carbobenzoxy-L-lysine benzyl ester hydrochloride are not detailed here, adherence to the safety and handling procedures outlined above is paramount for its use in any research setting.
References
- 1. 6366-70-7 CAS MSDS (N6-Cbz-L-Lysine benzyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. bsxaminoacid.com [bsxaminoacid.com]
- 3. Best N6-CBZ-L-Lysine Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. carlroth.com [carlroth.com]
- 8. CAS#:6366-70-7 | N6-Cbz-L-Lysine benzyl ester hydrochloride | Chemsrc [chemsrc.com]
- 9. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
